(2,4,5-Trimethoxyphenyl)methanol
Description
Properties
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCXXBIDXLPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357583 | |
| Record name | (2,4,5-trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30038-31-4 | |
| Record name | (2,4,5-trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,5-Trimethoxyphenyl)methanol, a member of the trimethoxybenzyl alcohol family, is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the trimethoxylated phenyl ring, make it an interesting candidate for the synthesis of more complex molecules and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. While direct biological studies on this specific isomer are limited, the known bioactivities of structurally related compounds are discussed to provide a context for future research.
Chemical and Physical Properties
This compound, also known as 2,4,5-Trimethoxybenzyl alcohol, possesses the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol [1][2]. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30038-31-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4,5-Trimethoxybenzyl alcohol | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 70-72 °C | |
| Boiling Point | 320.2 °C at 760 mmHg | |
| Density | 1.131 g/cm³ | |
| Flash Point | 147.4 °C |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde, using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize this compound by the reduction of 2,4,5-Trimethoxybenzaldehyde.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate).
-
Fraction Collection: Collect the eluting fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Analytical Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the three methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the three methoxy carbons, the aromatic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the C-O stretching of the alcohol and ether groups, as well as peaks corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22 g/mol ). The fragmentation pattern can provide further structural information.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of direct studies on the biological activity and specific signaling pathway involvement of this compound in the scientific literature. However, the broader class of trimethoxyphenyl compounds has been the subject of extensive research, particularly in the context of cancer and inflammation.
Many natural and synthetic compounds containing the trimethoxyphenyl moiety, such as combretastatin and its analogues, are known to exhibit potent anticancer activity by targeting tubulin polymerization[3]. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells[3]. The trimethoxyphenyl group is often a key pharmacophore responsible for binding to the colchicine-binding site on β-tubulin[3].
Furthermore, various trimethoxybenzyl alcohol derivatives and related structures have been investigated for their antioxidant and anti-inflammatory properties[4].
It is important to emphasize that while these findings for structurally related molecules are informative, they are not directly applicable to this compound without specific experimental validation. Future research is warranted to explore the potential cytotoxic, anti-inflammatory, or other biological activities of this specific isomer and to elucidate any involvement in cellular signaling pathways.
Visualizations
References
- 1. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]
An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
CAS Number: 30038-31-4
This technical guide provides a comprehensive overview of (2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound is a substituted benzyl alcohol derivative. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 30038-31-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 70-72 °C | |
| Form | Solid | |
| Assay | 97% | |
| Linear Formula | (CH₃O)₃C₆H₂CH₂OH |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of its precursor, 2,4,5-trimethoxybenzaldehyde, followed by its reduction to the corresponding alcohol. Detailed experimental protocols for both stages are provided below.
Step 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone
A common and efficient method for the synthesis of 2,4,5-trimethoxybenzaldehyde is the ozonolysis of asarone, a primary constituent of calamus oil.[2]
Experimental Protocol:
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve asarone in a suitable solvent such as ethanol.
-
Ozonolysis: Cool the solution in an ice bath and bubble ozone gas through the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, as indicated by the disappearance of the starting material, the reaction mixture is typically worked up by adding a reducing agent (e.g., dimethyl sulfide or zinc dust) to quench the excess ozone and reduce the ozonide intermediate.
-
Extraction and Purification: The product is then extracted with an organic solvent, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2,4,5-trimethoxybenzaldehyde can be further purified by column chromatography or recrystallization.
Step 2: Reduction of 2,4,5-Trimethoxybenzaldehyde to this compound
The final step involves the reduction of the aldehyde functional group to a primary alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The reaction is typically exothermic and should be controlled.
-
Monitoring: The progress of the reduction can be monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of water or a dilute acid.
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound, which can be purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, numerous derivatives containing the trimethoxyphenyl moiety have demonstrated significant pharmacological effects, particularly as anticancer agents.[3][4][5][6] A recurring mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4][5][6]
The diagram below illustrates a plausible signaling pathway that could be targeted by trimethoxyphenyl compounds, leading to cell cycle arrest and apoptosis. This is a representative pathway based on the known activity of related molecules.
Caption: Illustrative pathway of tubulin polymerization inhibition.
This proposed mechanism involves the binding of the trimethoxyphenyl compound to the colchicine binding site on β-tubulin. This interaction disrupts the polymerization of tubulin dimers into microtubules. The resulting failure in the formation of a functional mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis, or programmed cell death, in cancer cells.
Experimental Workflow for Synthesis
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow from asarone to the final product.
This guide provides foundational technical information for researchers interested in this compound. The detailed protocols and illustrative pathway serve as a starting point for further investigation and application in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2,4,5-Trimethoxyphenyl)methanol (CAS No: 30038-31-4), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis protocols, and its role in the development of bioactive molecules.
Physicochemical Properties
This compound, also known as 2,4,5-Trimethoxybenzyl alcohol, is a key building block in organic synthesis. Its molecular structure and properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 30038-31-4 | [1][2][3] |
| Appearance | White to light beige/cream crystalline powder | [4] |
| Melting Point | 70-72 °C | [2] |
| Boiling Point | 320.2 °C at 760 mmHg | [2] |
| Density | 1.131 g/cm³ | [2] |
| Flash Point | 147.4 °C | [2] |
| Solubility | Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol. | [4] |
Synthesis of this compound
The synthesis of this compound is often achieved through the reduction of 2,4,5-Trimethoxybenzaldehyde. This common laboratory procedure provides a reliable route to the desired alcohol.
Synthesis workflow for this compound.
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol outlines a general procedure for the synthesis of this compound via the reduction of its corresponding aldehyde.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde in methanol. The solution is stirred at room temperature.
-
Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride is added portion-wise to the solution, maintaining a low temperature. The reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Drug Discovery and Development
This compound and its precursor, 2,4,5-trimethoxybenzaldehyde, are valuable intermediates in the synthesis of various bioactive compounds. The unique substitution pattern of the trimethoxybenzene core is instrumental in constructing complex molecular architectures with diverse pharmacological activities.
These compounds serve as key building blocks for:
-
Anticancer Agents: The trimethoxyphenyl moiety is found in several natural products and synthetic analogues that exhibit antimitotic activity by inhibiting tubulin polymerization.[4][5]
-
Anti-inflammatory Compounds: Derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[4]
-
Antiviral Agents: This chemical scaffold has been utilized in the synthesis of inhibitors for viral enzymes such as HIV Reverse Transcriptase (HIV-RT).[4]
-
Antifungal Compounds: Certain derivatives have demonstrated inhibitory activity against pathogens like Candida albicans.[4]
The logical relationship of its application in synthesizing other key compounds is illustrated below.
Role as a precursor in organic synthesis.
References
- 1. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-TRIMETHOXYBENZYL ALCOHOL | CAS#:30038-31-4 | Chemsrc [chemsrc.com]
- 3. CAS 30038-31-4 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2,4,5-Trimethoxyphenyl)methanol
Abstract
(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol (CAS No. 30038-31-4), is a key organic intermediate in the synthesis of various fine chemicals and pharmacologically active molecules.[1] Its polysubstituted aromatic structure makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the reduction of its corresponding aldehyde and carboxylic acid precursors. Detailed experimental protocols, comparative data, and process workflows are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Primary Synthesis Pathway: Reduction of 2,4,5-Trimethoxybenzaldehyde
The most direct and widely employed method for synthesizing this compound is the reduction of the carbonyl group of its parent aldehyde, 2,4,5-Trimethoxybenzaldehyde. This transformation can be achieved through several reliable methods, including hydride reduction and catalytic hydrogenation.
Hydride Reduction
The use of complex metal hydrides is a cornerstone of aldehyde reduction in organic synthesis due to high yields and mild reaction conditions.
-
Sodium Borohydride (NaBH₄): This reagent is a mild, selective, and cost-effective choice for reducing aldehydes to primary alcohols.[2][3] It is generally used in protic solvents like methanol or ethanol, where it readily reduces the aldehyde with high chemoselectivity, leaving other functional groups like esters intact.[4]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids.[3][5] Due to its high reactivity, it requires anhydrous aprotic solvents (e.g., diethyl ether, THF) and careful handling.
The general workflow for this primary synthesis pathway is illustrated below.
Caption: Primary synthesis route via aldehyde reduction.
Quantitative Data for Aldehyde Reduction
While specific data for the reduction of 2,4,5-Trimethoxybenzaldehyde is not extensively published, the reduction of aromatic aldehydes with sodium borohydride is a standard, high-yielding transformation. Yields are typically in the range of 90-98%.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 1 - 2 | 90 - 98 |
| 2,4,5-Trimethoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to 25 | 1 - 3 | >95 |
Experimental Protocol: Reduction using Sodium Borohydride
This protocol is a representative procedure based on standard aldehyde reductions.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases and the pH is neutral to slightly acidic.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
Synthesis of the Key Precursor: 2,4,5-Trimethoxybenzaldehyde
The availability of the starting aldehyde is crucial. Several efficient methods exist for its synthesis, primarily starting from natural sources like asarone (found in Calamus oil) or from commercially available 1,2,4-trimethoxybenzene.[7][8]
Caption: Major synthetic routes to the key aldehyde precursor.
Quantitative Data for 2,4,5-Trimethoxybenzaldehyde Synthesis
The ozonolysis of asarone is a particularly efficient method, offering high yields in a very short reaction time.[9]
| Starting Material | Method | Reagents | Solvent | Time | Yield (%) | Reference |
| β-Asarone (from Calamus Oil) | Ozonolysis | O₃/O₂ | Ethanol / Ethyl Acetate | 10 min | 92 | [9] |
| β-Asarone | Dichromate Oxidation | K₂Cr₂O₇, H₂SO₄ | THF | - | 70 | [7][9] |
| 1,2,4-Trimethoxybenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 1 h | ~85-95 | [10] |
Experimental Protocol: Ozonolysis of Asarone
This protocol is adapted from a high-yield synthesis reported in the literature.[9]
-
Preparation: In a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve purified calamus oil (5 g, ~24 mmol of asarone) in ethanol (5 mL).
-
Ozonolysis: Cool the solution and bubble a stream of ozone (O₃/O₂) through it at room temperature.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 10 minutes.
-
Work-up: Add ethyl acetate (5 mL) to the reaction mixture. Wash the mixture with distilled water (3 x 2.5 mL).
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde as a pale brown solid.
Alternative Synthesis Pathways
While reduction of the corresponding aldehyde is the most common route, other pathways offer strategic alternatives depending on the availability of starting materials.
Reduction of 2,4,5-Trimethoxybenzoic Acid
This compound can be synthesized by the reduction of 2,4,5-Trimethoxybenzoic acid. This requires a strong reducing agent, as NaBH₄ is not potent enough to reduce carboxylic acids.[3]
-
Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation, efficiently converting the carboxylic acid to the primary alcohol.[5]
Caption: Alternative route via carboxylic acid reduction.
Experimental Protocol: Reduction of Carboxylic Acid using LiAlH₄
This is a general procedure for the LiAlH₄ reduction of a carboxylic acid. Extreme caution must be exercised when working with LiAlH₄.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Substrate Addition: Dissolve 2,4,5-Trimethoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used.[11]
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular precipitate should form. Add anhydrous magnesium sulfate to aid in drying and stir for another 15 minutes.
-
Isolation: Filter the solid salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.
Grignard Reaction Pathway (Theoretical)
A plausible, though less documented, pathway involves a Grignard reaction. This would entail the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by a reaction with formaldehyde to yield the primary alcohol.
Caption: Theoretical Grignard synthesis workflow.
This route is synthetically viable but requires the synthesis of the corresponding halo-aromatic starting material and strict anhydrous conditions typical for Grignard reactions.
Conclusion
The synthesis of this compound is most efficiently achieved via the reduction of 2,4,5-Trimethoxybenzaldehyde, with sodium borohydride in methanol representing a simple, safe, and high-yielding method. The aldehyde precursor itself is readily accessible through highly efficient modern methods like the ozonolysis of naturally occurring asarone, providing a green and rapid entry point to the target molecule. Alternative routes, such as the reduction of the corresponding carboxylic acid with LiAlH₄ or a theoretical Grignard pathway, offer strategic flexibility for researchers based on starting material availability and laboratory capabilities. The protocols and data compiled in this guide serve as a practical resource for the synthesis and further derivatization of this important chemical intermediate.
References
- 1. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
(2,4,5-Trimethoxyphenyl)methanol: A Comprehensive Technical Guide
Introduction
(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structural framework, a trimethoxy-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable precursor for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
While a singular, definitive "discovery" of this compound is not well-documented in historical records, its origins are intrinsically linked to the study of natural products, particularly β-asarone. β-Asarone is a primary constituent of the essential oil of Acorus calamus, a plant with a long history of use in traditional medicine. The chemical structure of this compound is closely related to asarone and its derivatives, suggesting that its synthesis and characterization likely emerged from research focused on the chemical modification of these natural compounds.
The history of this compound is therefore more accurately a history of its synthesis and utility as a chemical intermediate. The development of synthetic routes to this compound has been driven by the need for structurally diverse molecules in drug discovery programs. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, and this compound serves as a convenient building block for introducing this functional group.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 70-72 °C.[1] It is soluble in common organic solvents. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |
| Molecular Weight | 198.22 g/mol | [2][3] |
| CAS Number | 30038-31-4 | [2][3] |
| Melting Point | 70-72 °C | [1] |
| Appearance | Solid | [1] |
Spectroscopic Data:
Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylene protons, and a hydroxyl proton. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the methylene carbon. |
| IR | Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This precursor can be synthesized from various starting materials, including the natural product asarone or commercially available trimethoxybenzene derivatives.
Synthesis of 2,4,5-Trimethoxybenzaldehyde
Caption: Synthetic pathways to 2,4,5-Trimethoxybenzaldehyde.
Experimental Protocol: Ozonolysis of Asarone
This protocol describes the synthesis of 2,4,5-trimethoxybenzaldehyde from asarone via ozonolysis.
Materials:
-
Asarone
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve asarone in ethanol in a reaction vessel equipped with a gas dispersion tube.
-
Bubble a stream of ozone (O₃) through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde.
-
The crude product can be purified by column chromatography or recrystallization.
Reduction to this compound
Caption: Reduction of the aldehyde to the target alcohol.
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol outlines the reduction of 2,4,5-trimethoxybenzaldehyde to this compound using sodium borohydride.[4]
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (dilute)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
The product can be further purified by recrystallization.
Applications in Research and Drug Development
The trimethoxyphenyl motif is present in numerous biologically active molecules. This compound serves as a key building block in the synthesis of various compound classes with therapeutic potential.
Logical Relationship of this compound in Synthesis
Caption: Role as an intermediate in bioactive compound synthesis.
While specific drugs derived directly from this compound are not extensively documented, its structural isomers and related compounds have shown significant promise. For instance, the isomeric 3,4,5-trimethoxybenzyl group is a key component of the antibacterial drug Trimethoprim. The 2,4,5-trimethoxy substitution pattern is explored in the synthesis of novel compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The oxidation of 2,4,5-trimethoxybenzyl alcohol has also been studied, leading to the formation of dimeric compounds.[1]
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. While its own discovery is not a landmark event, its chemical lineage from natural products and its utility in the construction of complex molecules underscore its importance. The detailed synthetic protocols and compiled data in this guide provide a valuable resource for researchers aiming to explore the chemical space around the trimethoxyphenyl scaffold for the development of new therapeutic agents.
References
A Comprehensive Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,5-Trimethoxyphenyl)methanol, a substituted benzyl alcohol, is a key organic intermediate in the synthesis of a variety of biologically active molecules. Its structural features, particularly the trimethoxy-substituted phenyl ring, make it a valuable precursor in drug discovery and development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the biological activities associated with its derivatives, with a focus on its precursor, 2,4,5-Trimethoxybenzaldehyde.
Nomenclature and Physicochemical Properties
The nomenclature and key physicochemical properties of this compound are summarized below.
IUPAC Name: this compound[1][2]
Synonyms: 2,4,5-Trimethoxybenzyl alcohol[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 70-72 °C | [3] |
| InChI | 1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | [3] |
| InChI Key | XJNCXXBIDXLPMG-UHFFFAOYSA-N | [3] |
| SMILES | COc1cc(OC)c(OC)cc1CO | [3] |
| CAS Number | 30038-31-4 | [1][2][3][4] |
Synthesis
The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde. A general two-step synthesis is outlined below, starting from the naturally abundant α-asarone found in calamus oil.
Experimental Protocol: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Calamus Oil
This protocol details the ozonolysis of α-asarone in calamus oil to yield 2,4,5-Trimethoxybenzaldehyde.
Materials:
-
Calamus oil (rich in α-asarone)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ozone generator
-
25 mL two-neck Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
Add 5 g (approximately 24 mmol of α-asarone) of purified calamus oil to a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.[5]
-
Dissolve the oil in 5 mL of ethanol.[5]
-
Bubble ozone (O₃/O₂) through the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.[5]
-
Upon completion, add 5 mL of ethyl acetate to the reaction mixture.[5]
-
Perform a liquid-liquid extraction by washing the organic mixture three times with 2.5 mL of deionized water.[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[5]
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield 2,4,5-Trimethoxybenzaldehyde as a pale brown solid. The reported yield for this method is approximately 92%.[5]
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol describes the reduction of 2,4,5-Trimethoxybenzaldehyde to this compound using sodium borohydride.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3% Hydrochloric acid (aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4,5-Trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding 3% aqueous HCl solution until the effervescence ceases.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield this compound.
Biological Activities of Precursor and Potential Applications
While direct biological studies on this compound are limited, its immediate precursor, 2,4,5-Trimethoxybenzaldehyde, has been investigated for a range of pharmacological activities. This compound serves as a crucial synthetic intermediate for derivatives that may share or enhance these properties.
Table 2: Summary of Biological Activities of 2,4,5-Trimethoxybenzaldehyde
| Biological Activity | Mechanism of Action | Quantitative Data | Source |
| Anti-Adipogenic | Suppresses differentiation of preadipocytes by regulating ERK1 phosphorylation. | Effective at 0.5 mM | [5] |
| Anti-Inflammatory | Acts as a selective Cyclooxygenase-2 (COX-2) inhibitor. | - | [5] |
| Anticancer | Serves as a precursor for stilbene and hydrostilbene derivatives that inhibit tubulin polymerization. | - | [5] |
| Antiviral | Used in the synthesis of HIV Reverse Transcriptase (HIV-RT) inhibitors. | - | [5] |
| Antifungal | Exhibits inhibitory activity against Candida albicans. | - | [5] |
The oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of the enzyme laccase has been shown to yield a dimeric compound, suggesting its potential role in enzymatic biotransformation and the generation of novel bioactive molecules.[3]
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from α-asarone to this compound.
Caption: Synthetic pathway to this compound.
Potential Signaling Pathway Involvement
This diagram depicts the inhibitory effect of the precursor, 2,4,5-Trimethoxybenzaldehyde, on the ERK signaling pathway during adipogenesis.
Caption: Mechanism of anti-adipogenic activity.
References
Spectroscopic Profile of (2,4,5-Trimethoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,4,5-Trimethoxyphenyl)methanol, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the underlying experimental methodologies.
Chemical Structure and Properties
This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1] Its structure, characterized by a benzene ring substituted with three methoxy groups and a hydroxymethyl group, is a key determinant of its spectroscopic properties.
Molecular Structure:
Caption: Molecular Structure of this compound
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.98 | s | 1H | Ar-H |
| 6.69 | s | 1H | Ar-H |
| 4.60 | s | 2H | -CH₂OH |
| 3.88 | s | 3H | -OCH₃ |
| 3.84 | s | 3H | -OCH₃ |
| 3.80 | s | 3H | -OCH₃ |
| 2.50 (broad s) | s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 151.7 | Ar-C |
| 148.8 | Ar-C |
| 143.1 | Ar-C |
| 122.9 | Ar-C |
| 113.8 | Ar-CH |
| 97.9 | Ar-CH |
| 60.1 | -CH₂OH |
| 56.7 | -OCH₃ |
| 56.6 | -OCH₃ |
| 56.2 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1210 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ (Molecular Ion) |
| 181 | 60 | [M - OH]⁺ |
| 167 | 85 | [M - CH₂OH]⁺ |
| 152 | 40 | [M - CH₂OH - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
3.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
3.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-240 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are typically employed. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are often required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder (approximately 1:100 ratio by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
3.2.2. Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The sample pellet or film is placed in the sample holder in the path of the IR beam. A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
3.3.1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
3.3.2. Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.
Experimental Workflow and Molecular Structure Visualization
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the molecular structure of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Ball-and-stick model of this compound.
References
An In-depth Technical Guide on (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl ring substituted with three methoxy groups and a hydroxymethyl group, provides a scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical and physical properties, and known biological activities. The information is presented to be of maximal utility to researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 70-72 °C.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem |
| Molecular Weight | 198.22 g/mol | PubChem[2] |
| CAS Number | 30038-31-4 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 70-72 °C | Sigma-Aldrich[1] |
| InChI | InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | PubChem[2] |
| SMILES | COC1=CC(=C(C=C1CO)OC)OC | PubChem[2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol is adapted from a similar, high-yield synthesis of 3,4,5-trimethoxybenzyl alcohol.[3]
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring at room temperature, slowly add sodium borohydride to the solution. The reaction is typically allowed to proceed for 0.5 to 1 hour.
-
After the reaction is complete (as monitored by thin-layer chromatography), adjust the pH of the mixture to 8-9 with a dilute solution of hydrochloric acid.
-
Extract the aqueous mixture with an organic solvent such as chloroform.
-
Wash the combined organic layers with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oily or solid product.
Quantitative Data: While a specific yield for the reduction of 2,4,5-trimethoxybenzaldehyde was not found in the reviewed literature, a patent for the synthesis of the isomeric 3,4,5-trimethoxybenzyl alcohol using a similar sodium borohydride reduction in methanol reports yields of 93.5% to 95%.[3] It is reasonable to expect a similarly high yield for the synthesis of this compound.
Synthesis of the Precursor: 2,4,5-Trimethoxybenzaldehyde
The precursor, 2,4,5-trimethoxybenzaldehyde, can be synthesized from readily available starting materials such as asarone, found in calamus oil. One efficient method is through ozonolysis.[4]
Experimental Protocol: Ozonolysis of Asarone-rich Calamus Oil [4]
Materials:
-
Asarone-rich calamus oil
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ozone generator
-
Two-neck Schlenk flask
-
Magnetic stirrer
Procedure:
-
Dissolve the asarone-rich calamus oil in ethanol in a two-neck Schlenk flask.
-
Bubble a stream of ozone/oxygen through the solution at room temperature. The reaction is typically complete within 10 minutes and can be monitored by TLC.
-
Add ethyl acetate to the reaction mixture and perform a work-up by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,4,5-trimethoxybenzaldehyde.
Quantitative Data: This ozonolysis method has been reported to produce 2,4,5-trimethoxybenzaldehyde with a yield of 92%.[4]
Biological Activities
Direct studies on the biological activities of this compound are limited in the current scientific literature. However, research on closely related compounds and its precursor provides some insights into its potential pharmacological profile.
Antimicrobial Activity of the Precursor Aldehyde:
The precursor, 2,4,5-trimethoxybenzaldehyde, has been evaluated for its antimicrobial activity. No direct data for this compound was found.
Cytotoxicity and Enzyme Inhibition of Related Compounds:
Studies on various trimethoxyphenyl derivatives have shown a range of biological activities, including anticancer and enzyme inhibitory effects. For instance, novel trimethoxyphenyl-based analogues have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and inhibition of β-tubulin polymerization.[5] However, specific IC50 values or enzyme inhibition constants for this compound are not available in the reviewed literature.
Signaling Pathways and Logical Relationships
Due to the lack of specific biological data for this compound, it is not possible to create a diagram of a known signaling pathway in which it is directly involved. However, we can illustrate the logical workflow of its synthesis.
Caption: Synthetic pathway of this compound.
Conclusion
This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry and other areas of organic synthesis. While its own biological activity is not yet well-characterized, the known activities of its precursor and other related trimethoxyphenyl compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives. This guide provides a foundational literature review to support such future investigations.
References
- 1. 2,4,5-Trimethoxybenzyl alcohol 97 30038-31-4 [sigmaaldrich.com]
- 2. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
(2,4,5-Trimethoxyphenyl)methanol: A Review of Current Knowledge on its Synthesis and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of (2,4,5-Trimethoxyphenyl)methanol, with a focus on its synthesis and an evaluation of its purported biological activities. Despite interest in methoxylated phenolic compounds within drug discovery, a comprehensive review of the available literature reveals a significant gap in the biological characterization of this specific molecule.
Synthesis of this compound
The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde. A common and efficient method employs sodium borohydride as the reducing agent in a methanolic solution.
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde
A representative experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: 2,4,5-Trimethoxybenzaldehyde (12 g, 61 mmol) is dissolved in methanol (50 mL) at room temperature.
-
Addition of Reducing Agent: Sodium borohydride (1 g, 26 mmol) is added portion-wise to the solution over a period of approximately 40 minutes.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 3-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, the methanol is removed under vacuum.
-
The resulting thick mass is taken up in water (150 mL).
-
The aqueous solution is acidified to a pH of 4-5 using glacial acetic acid.
-
The product is then extracted with dichloromethane.
-
-
Isolation: The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.[1]
An alternative approach involves the catalytic hydrogenation of 2,4,5-trimethoxybenzaldehyde using platinum oxide as a catalyst in dry benzene at 1 atmosphere of pressure.[1]
Caption: Synthesis workflow for this compound.
Biological Activities: A Noteworthy Lack of Data
A thorough investigation of scientific databases and literature reveals a significant scarcity of research on the specific biological activities of this compound. While some commercial suppliers suggest potential anticancer properties, these claims are not substantiated by published, peer-reviewed data.[2]
The existing literature primarily features this compound in the context of:
-
A synthetic intermediate: It is used as a precursor for the synthesis of other molecules, such as (E)-stilbenes, which are then evaluated for their biological properties, including fungicidal activity.[1]
-
An enzyme substrate: It has been utilized as a substrate in the characterization of ligninolytic enzymes, such as laccases.[3][4]
At present, there are no comprehensive studies detailing the anticancer, antimicrobial, or anti-inflammatory properties of this compound itself. Consequently, quantitative data such as IC50 values for cytotoxicity, minimum inhibitory concentrations (MICs) for antimicrobial effects, or measures of anti-inflammatory efficacy are not available in the current body of scientific literature.
Future Directions and Conclusion
The absence of dedicated research into the biological effects of this compound represents a clear knowledge gap. Given the known biological activities of other structurally related methoxylated phenolic compounds, this molecule may warrant further investigation.
Future research should focus on systematic screening of this compound for a range of biological activities, including but not limited to:
-
Anticancer activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative potential.
-
Antimicrobial activity: Testing against a broad spectrum of pathogenic bacteria and fungi to ascertain its potential as an antimicrobial agent.
-
Anti-inflammatory activity: Investigation of its effects on key inflammatory pathways and mediators.
References
An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol Structural Analogs
This technical guide provides a comprehensive overview of the structural analogs of (2,4,5-Trimethoxyphenyl)methanol, catering to researchers, scientists, and drug development professionals. The document delves into their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction
This compound and its structural analogs represent a diverse class of chemical compounds with a wide array of pharmacological activities. These activities range from potential therapeutic applications, such as anticancer and neuroprotective effects, to psychoactive properties. A key structural feature of many of these analogs is the 2,4,5-trimethoxyphenyl moiety, which is crucial for their biological action. Notable analogs include asarone isomers (α and β-asarone), which are naturally occurring phenylpropanoids, and synthetic amphetamine derivatives like 2,4,5-Trimethoxyamphetamine (TMA-2). Understanding the structure-activity relationships (SAR) of these compounds is vital for the design of new molecules with improved potency and reduced toxicity.
Biological Activities and Structure-Activity Relationships
The biological activities of this compound analogs are diverse. Asarone derivatives, for instance, have been investigated for their neuroprotective, anti-epileptic, antidepressant, and hypolipidemic properties.[1][2] Some analogs have also shown promise in exhibiting anti-amyloidogenic effects, suggesting potential applications in Alzheimer's disease research.[1]
In contrast, amphetamine analogs such as TMA-2 are known for their potent psychedelic effects, which are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor.[3][4][5] The positioning of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity. Research has demonstrated that the 2,4,5-substitution pattern is particularly important for potent psychoactive effects.[6]
Chalcone derivatives incorporating the trimethoxyphenyl group have been synthesized and evaluated for their anticancer activities.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity and toxicity of various this compound structural analogs.
Table 1: Cytotoxicity of Trimethoxyphenyl-Based Analogs against HepG2 Cell Line [8][9]
| Compound | IC₅₀ (µM) |
| Compound 9 | 1.38 |
| Compound 10 | 2.15 |
| Compound 11 | 3.21 |
| Podophyllotoxin (Reference) | Not Specified |
Table 2: Receptor Binding and Activation Data for 2,4,5-Trimethoxyamphetamine (TMA-2) [5]
| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5-HT₂ₐ | 1300 | 190 | 84 |
| 5-HT₂ₒ | Not Specified | Not Specified | Not Specified |
| 5-HT₁ | 46400 | Not Specified | Not Specified |
Table 3: Toxicity Data for α-Asarone [10]
| Organism | Route of Administration | LD₅₀ (mg/kg) |
| Mice | Enteral | 417.6 |
| Mice | Intra-abdominal | 310 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound analogs.
Synthesis of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene (An Asarone Analog)[11]
-
Nitration: A mixture of 6.05 g (0.034 mol) of 4,5-dimethoxy-2-(2-propenyl)benzene and 25.4 g (0.423 mol) of glacial acetic acid is cooled to 5°C.
-
Concentrated nitric acid (4 mL, 0.1 mol) is added drop by drop while maintaining the temperature at 5°C.
-
The mixture is stirred for an additional 20 minutes at the same temperature.
-
The reaction mixture is then poured onto ice, leading to the precipitation of a yellow substance.
-
The precipitate is filtered, washed with water (3 x 5 mL), and dried in vacuo.
-
Recrystallization from hexane yields 5.46 g (72%) of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene as yellow needle-shaped crystals.
Synthesis of 1-(2,4,5-trimethoxyphenyl)-1-nitropropene[12]
-
A mixture of β-asarone (10 g, 48 mmol) in 150 mL of ethyl acetate containing iodine (18.28 g, 72 mmol) is cooled to 0°C.
-
A solution of sodium nitrite (13.24 g, 192 mmol), ethylene glycol (8.93 g, 144 mmol), and 20 mL of water is added.
-
The reaction mixture is stirred at room temperature for 48 hours under a nitrogen atmosphere.
-
The ethyl acetate layer is separated, washed with water, and then with 10% sodium thiosulfate solution, and finally dried over MgSO₄.
-
The ethyl acetate is evaporated, and the residue is recrystallized from methanol to yield the product as a yellow crystalline compound (70-75% yield).
In Vitro Genotoxicity Evaluation: Ames Test[13]
-
The potential mutagenicity of the test compounds is evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100, in the presence of metabolic activation (S9 mix).
-
Varying concentrations of the test compounds are incubated with the bacterial strains and the S9 mix.
-
The number of revertant colonies is counted after a suitable incubation period.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
In Vitro Genotoxicity Evaluation: Sister Chromatid Exchange (SCE) Assay[13]
-
Human lymphocytes are cultured in the presence of various concentrations of the test compounds.
-
The cells are treated with bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids.
-
Metaphase spreads are prepared and stained to visualize the sister chromatid exchanges.
-
The number of SCEs per cell is counted, and a significant increase compared to the control indicates potential genotoxicity.
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Signaling Pathway of TMA-2 at the 5-HT₂ₐ Receptor
Caption: Simplified signaling pathway of TMA-2, a structural analog, at the 5-HT₂ₐ receptor.
References
- 1. Anti-Amyloidogenic Effects of Asarone Derivatives From Perilla frutescens Leaves Against Beta-Amyloid Aggregation and Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. 2,4,5-Trimethoxyamphetamine hydrochloride | 15995-72-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Asarone and its biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 2,4,5-Trimethoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for 2,4,5-Trimethoxybenzyl alcohol. The information is intended to support its safe use in research and development settings. Due to a lack of extensive, publicly available toxicological data for this specific compound, this guide also incorporates information from structurally related compounds and general best practices for handling substituted benzyl alcohols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4,5-Trimethoxybenzyl alcohol is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 30038-31-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 70-72 °C | |
| Boiling Point | Not available | |
| Flash Point | Not applicable | |
| Solubility | Not available | |
| Storage Class | 11 - Combustible Solids |
Toxicological Data
However, an acute oral toxicity study conducted on the structurally related compound, 2,4,5-Trimethoxybenzaldehyde , in rats showed no mortality or treatment-related adverse effects at doses up to 3000 mg/kg of body weight. While this suggests that the corresponding alcohol may have a low order of acute toxicity, it is not a substitute for specific data and caution should be exercised.
Hazard Identification and Precautionary Measures
Based on available information and the chemical class, the primary hazards are likely to be skin and eye irritation. In the absence of specific data, it is prudent to handle this compound as potentially hazardous.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving 2,4,5-Trimethoxybenzyl alcohol to determine the appropriate level of PPE. The following are general recommendations:
| Protection Type | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Use appropriate engineering controls (e.g., local exhaust ventilation).
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Experimental Protocols
Detailed experimental protocols for the safety and handling of 2,4,5-Trimethoxybenzyl alcohol are not specifically published. The following are generalized protocols that can be adapted for its use.
Protocol for Safe Weighing and Solution Preparation
-
Preparation:
-
Ensure the balance is located in an area with minimal air currents or in a balance enclosure.
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
-
Weighing:
-
Carefully transfer the desired amount of solid 2,4,5-Trimethoxybenzyl alcohol to a tared weigh boat or paper.
-
Avoid generating dust. If dust is observed, use a gentle technique or a spatula to handle the solid.
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed solid to the desired solvent in an appropriate flask.
-
Stir or sonicate until fully dissolved.
-
Cap the container immediately after the addition of the solid.
-
-
Cleanup:
-
Wipe down the balance and surrounding area with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated materials (weigh boats, gloves, etc.) as chemical waste.
-
Potential Reactions and Decomposition
While specific decomposition pathways for 2,4,5-Trimethoxybenzyl alcohol are not well-documented, general chemical principles for substituted benzyl alcohols apply.
-
Incompatibility: The compound is incompatible with strong oxidizing agents.[1] Contact with these materials could lead to a vigorous reaction and the potential for fire or explosion.
-
Hazardous Decomposition Products: When heated to decomposition, 2,4,5-Trimethoxybenzyl alcohol may emit carbon monoxide and carbon dioxide.[1]
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of 2,4,5-Trimethoxybenzyl alcohol from receipt to disposal.
Caption: Safe handling workflow for 2,4,5-Trimethoxybenzyl alcohol.
Potential Hazardous Reaction Pathway
This diagram illustrates the potential for a hazardous reaction when 2,4,5-Trimethoxybenzyl alcohol comes into contact with a strong oxidizing agent.
Caption: Potential hazardous reaction of 2,4,5-Trimethoxybenzyl alcohol.
Conclusion
While 2,4,5-Trimethoxybenzyl alcohol is a valuable compound in research and development, the lack of comprehensive safety data necessitates a cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the general safety guidelines outlined in this document, researchers can minimize the risks associated with its use. Further toxicological and reactivity studies are warranted to provide a more complete safety profile for this compound.
References
An In-depth Technical Guide to the Physical Properties of 2,4,5-Trimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-Trimethoxybenzyl alcohol. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound for laboratory and industrial applications.
Core Physical and Chemical Properties
2,4,5-Trimethoxybenzyl alcohol is an aromatic alcohol characterized by a benzene ring substituted with three methoxy groups and one hydroxymethyl group. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 70-72 °C (lit.) | [1] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Data not readily available | |
| Assay | 97% | [1] |
| CAS Number | 30038-31-4 | [1] |
| InChI | 1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | [1] |
| InChI Key | XJNCXXBIDXLPMG-UHFFFAOYSA-N | [1] |
| SMILES | COc1cc(OC)c(OC)cc1CO | [1] |
| Flash Point | Not applicable | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Spectral Data: Spectroscopic data for 2,4,5-Trimethoxybenzyl alcohol, including ¹³C NMR, ¹H NMR, ATR-IR, Raman, and Mass Spectrometry (GC-MS), are available in spectral databases.[2]
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of 2,4,5-Trimethoxybenzyl alcohol are not extensively published. However, standard methodologies for organic compounds are applicable.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of 2,4,5-Trimethoxybenzyl alcohol
Procedure:
-
A small, dry sample of 2,4,5-Trimethoxybenzyl alcohol is finely powdered.
-
The open end of a capillary tube is pushed into the powdered sample.
-
The tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of 2,4,5-Trimethoxybenzyl alcohol
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of 2,4,5-Trimethoxybenzyl alcohol is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
A small amount of an internal standard, such as TMS (0 ppm), is added.
-
The solution is transferred into a clean NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The desired NMR experiments (e.g., ¹H, ¹³C, DEPT) are set up and executed. The data is acquired over a series of scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased, baseline-corrected, and referenced to the internal standard.
-
The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.
Mandatory Visualization
Laccase-Mediated Oxidation of 2,4,5-Trimethoxybenzyl Alcohol
Oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of the enzyme laccase results in the formation of a dimeric compound.[3][1] The following diagram illustrates a generalized workflow for this biocatalytic oxidation process.
Caption: Laccase-mediated oxidation of 2,4,5-Trimethoxybenzyl alcohol.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2,4,5-Trimethoxyphenyl)methanol from Calamus Oil
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of (2,4,5-Trimethoxyphenyl)methanol, a valuable chemical intermediate, starting from calamus oil. The protocol details a three-step synthetic pathway: (1) extraction and purification of β-asarone from the rhizomes of Acorus calamus; (2) oxidative cleavage of β-asarone to yield the key intermediate 2,4,5-trimethoxybenzaldehyde; and (3) reduction of the aldehyde to the target compound, this compound. Emphasis is placed on the ozonolysis route for the oxidation step, which offers high efficiency and is environmentally preferable to heavy metal-based oxidants. Detailed experimental procedures, data summaries, and workflow visualizations are provided to facilitate replication in a laboratory setting.
Introduction and Application Notes
Calamus oil, derived from the rhizomes of Acorus calamus, is a rich natural source of the phenylpropanoid β-asarone (cis-isomer of 2,4,5-trimethoxy-1-propenylbenzene).[1][2] Depending on the ploidy of the plant, the volatile oil from the tetraploid variety can contain up to 96% β-asarone.[1] While β-asarone itself has demonstrated a range of biological activities, including antibacterial and anthelmintic properties, it is also associated with toxic effects, which has limited its direct therapeutic application.[2][3]
The chemical structure of β-asarone, however, makes it an excellent and readily available starting material for the synthesis of more complex molecules. By transforming the propenyl side chain, β-asarone can be converted into valuable building blocks for drug discovery and development.
One such key intermediate is 2,4,5-trimethoxybenzaldehyde (also known as asaronaldehyde).[4][5] This aromatic aldehyde is a precursor for the synthesis of various bioactive compounds and pharmaceuticals.[4] Further reduction of this aldehyde yields this compound, a versatile intermediate used to introduce the 2,4,5-trimethoxyphenyl moiety into larger, more complex molecular architectures. This synthetic pathway provides a practical route for valorizing a potentially toxic natural product into a safe and useful chemical intermediate for pharmaceutical research.
Overall Synthetic Pathway
The conversion of calamus oil to this compound is accomplished in three primary stages as depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Isolation and Purification of β-Asarone from Calamus Oil
This protocol describes the extraction of the essential oil from Acorus calamus rhizomes followed by purification to isolate β-asarone.
Caption: Workflow for the isolation and purification of β-Asarone.
A. Steam Distillation (Oil Extraction)
-
Place 40 g of dried and powdered Acorus calamus rhizomes into a 2.5 L round-bottom flask.[4]
-
Add 1 L of distilled water to the flask.[4]
-
Assemble a steam distillation apparatus and heat the mixture to boiling to collect the aqueous distillate.[4]
-
Extract the collected aqueous distillate three times with 100 mL of n-hexane in a separatory funnel.[4]
-
Combine the organic (n-hexane) layers and dry over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude calamus oil.[4]
B. Column Chromatography (Purification of β-Asarone)
-
Prepare a chromatography column (e.g., 45 cm length, 3 cm diameter) with silica gel (60-120 mesh).[1]
-
Dissolve 2 g of the crude calamus oil in a minimal amount of the initial eluent and mix it with a small amount of silica gel.[1]
-
Load the sample onto the top of the prepared column.[1]
-
Elute the column with a gradient of petroleum ether and ethyl acetate or chloroform and hexane.[1][6] A common solvent system is toluene:ethyl acetate (8:2 v/v) for TLC monitoring.[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) against a standard β-asarone sample.
-
Combine the pure fractions containing β-asarone and evaporate the solvent to yield the purified product.
Protocol 2: Oxidation of β-Asarone to 2,4,5-Trimethoxybenzaldehyde
The oxidative cleavage of the propenyl side chain of β-asarone is the key step to forming the aldehyde. Ozonolysis is the recommended method due to its high yield and short reaction time.[7] Alternative methods using traditional oxidants are also presented for comparison.
A. Recommended Method: Ozonolysis
-
In a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 5 g (approx. 24 mmol) of purified β-asarone in 5 mL of ethanol.[4]
-
Cool the solution in an ice bath and bubble a stream of ozone (O₃/O₂) through the solution at room temperature.[4][7]
-
Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction is typically complete within 10 minutes.[4][7]
-
Once complete, add 5 mL of ethyl acetate to the reaction mixture.[4]
-
Wash the mixture with distilled water (3 x 2.5 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 2,4,5-trimethoxybenzaldehyde as a pale brown product.[7]
B. Alternative Methods Other oxidizing agents can be used, though often with lower yields and more complex workups.
| Oxidant | Co-Solvent / Additives | Typical Reaction Time | Reported Yield | Reference |
| Ozone (O₃) | Ethanol / Ethyl Acetate | ~10 minutes | 92% | [4] |
| K₂Cr₂O₇ | THF / 5% H₂SO₄ | Several hours (reflux) | 70% | [4] |
| KMnO₄ | H₂O/DCM, H₂SO₄/AcOH | 24 hours (reflux) | Low | [4] |
Protocol 3: Reduction of 2,4,5-Trimethoxybenzaldehyde to this compound
The final step is the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride.
A. Sodium Borohydride Reduction
-
In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The use of NaBH₄ is widespread for its selectivity in reducing aldehydes and ketones.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.
-
Remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.
-
Extract the remaining aqueous residue with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica gel. The reduction of aromatic aldehydes with NaBH₄ typically results in high yields of the corresponding alcohol, often exceeding 90%.[8][9]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for (2,4,5-Trimethoxyphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2,4,5-Trimethoxyphenyl)methanol, a versatile building block in organic synthesis. The primary applications of this compound lie in its role as a precursor to the corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various bioactive molecules, and its potential use as a protecting group for alcohols.
Physicochemical and Spectroscopic Data
This compound, also known as 2,4,5-Trimethoxybenzyl alcohol, is a solid at room temperature. Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 30038-31-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 70-72 °C | |
| ¹H NMR | Spectrum data available | [1][2] |
| ¹³C NMR | Spectrum data available | [2][3] |
| Mass Spectrometry | Spectrum data available | [2] |
| Infrared (IR) | Spectrum data available | [2] |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below.
Protocol 1: Oxidation to 2,4,5-Trimethoxybenzaldehyde
The oxidation of this compound to its corresponding aldehyde is a fundamental transformation, providing a crucial intermediate for the synthesis of various pharmaceuticals and natural products.[4] While specific literature on the oxidation of this particular alcohol is not abundant, a general and effective method involves the use of a mild oxidizing agent such as Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Isolation: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,4,5-Trimethoxybenzaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aldehyde.
dot
Caption: Experimental workflow for the oxidation of this compound.
Protocol 2: Protection of Alcohols
Benzyl ethers are commonly used as protecting groups for alcohols due to their stability under a wide range of reaction conditions and their selective removal.[5] The 2,4,5-trimethoxybenzyl group can serve as a protecting group, and its formation can be achieved via the Williamson ether synthesis.
Materials:
-
Alcohol to be protected
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Alcohol Deprotonation: In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. To this suspension, add a solution of the alcohol to be protected (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Formation of the Benzyl Halide (in situ or pre-formed): While not ideal, for this protocol we will assume the conversion of this compound to the corresponding bromide or chloride in a separate step or the use of a reagent that activates the alcohol for substitution. A more direct approach would be a Mitsunobu reaction (see alternative protocol).
-
Williamson Ether Synthesis: To the solution of the alkoxide, add a solution of 2,4,5-trimethoxybenzyl bromide (1.2 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected alcohol can be purified by column chromatography.
Alternative Protocol: Mitsunobu Reaction
A milder and more direct method for the protection of a primary or secondary alcohol with this compound is the Mitsunobu reaction.[6]
Materials:
-
Alcohol to be protected
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol to be protected (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Mitsunobu Reagent Addition: Cool the solution to 0 °C and slowly add DIAD or DEAD (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by column chromatography to separate the desired protected alcohol from triphenylphosphine oxide and the hydrazide byproduct.
dot
Caption: General scheme for alcohol protection and deprotection.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable precursor for 2,4,5-Trimethoxybenzaldehyde. The protocols provided herein offer robust methods for its key transformations. Further exploration of its use in the synthesis of complex molecules and as a versatile protecting group is warranted and holds promise for applications in drug discovery and materials science. Researchers should always adhere to standard laboratory safety procedures when handling the described reagents.
References
The Versatility of (2,4,5-Trimethoxyphenyl)methanol in Medicinal Chemistry: A Building Block for Anticancer and Neurological Agents
(2,4,5-Trimethoxyphenyl)methanol and its parent scaffold, the 2,4,5-trimethoxyphenyl moiety, have emerged as a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. This substituted benzyl alcohol derivative is a key precursor in the development of novel therapeutics, particularly in the fields of oncology and neurology. The strategic placement of the three methoxy groups on the phenyl ring imparts unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research endeavors.
Application Notes
The 2,4,5-trimethoxyphenyl group is a recognized pharmacophore, featuring prominently in a variety of natural products and synthetic drugs with significant biological activities. Its applications in medicinal chemistry are diverse, with two major areas of focus being the development of potent anticancer agents and the discovery of novel modulators of neurological targets.
Anticancer Applications: A significant body of research has centered on the incorporation of the trimethoxyphenyl (TMP) moiety into molecules designed as tubulin polymerization inhibitors . These agents disrupt the formation and dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By interfering with microtubule function, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells. The TMP moiety often plays a crucial role in binding to the colchicine-binding site on β-tubulin, a key interaction for inhibiting tubulin polymerization.
Neurological Applications: More recently, the 2,4,5-trimethoxyphenyl scaffold has been explored for its potential in modulating neurological pathways. Notably, derivatives of this compound have been identified as selective dopamine D5 receptor partial agonists . The dopamine D5 receptor is implicated in various neurological and psychiatric disorders, including Parkinson's disease and Alzheimer's disease. The development of selective D5 receptor agonists is a promising therapeutic strategy for these conditions.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized using the (2,4,5-trimethoxyphenyl) or a closely related trimethoxyphenyl scaffold.
Table 1: Anticancer Activity of Trimethoxyphenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| VI | Pyridine | HCT-116 | 4.83 | [1] |
| HepG-2 | 3.25 | [1] | ||
| MCF-7 | 6.11 | [1] | ||
| Vb | Pyridine | HCT-116, HepG-2, MCF-7 | Ranging from 3.25 to 9.15 | [1] |
| Vc | Pyridine | HCT-116, HepG-2, MCF-7 | Ranging from 3.25 to 9.15 | [1] |
| Vf | Pyridine | HCT-116, HepG-2, MCF-7 | Ranging from 3.25 to 9.15 | [1] |
| Vj | Pyridine | HCT-116, HepG-2, MCF-7 | Ranging from 3.25 to 9.15 | [1] |
| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa | 0.047 | |
| 22b | (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole | MCF-7 | 0.39 | [2][3] |
| MDA-MB-231 | 0.77 | [2][3] | ||
| HL-60 | 0.37 | [2][3] | ||
| 3d | 2-Anilino Triazolopyrimidine | HeLa | 0.03 - 0.043 | [4] |
| A549 | 0.16 - 0.24 | [4] | ||
| HT-29 | 0.067 - 0.16 | [4] | ||
| 3g | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 | - | [5] |
Table 2: Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives
| Compound ID | IC50 (nM) | Reference |
| VI | 8.92 | [1] |
| Vb | 22.41 | [1] |
| Vc | 17.64 | [1] |
| Vf | 20.39 | [1] |
| Vj | 10.75 | [1] |
| VIIIb | 31.86 | [1] |
| 3d | 450 | [4] |
Table 3: Dopamine D5 Receptor Agonist Activity of a 2,4,5-Trimethoxyphenyl Derivative
| Compound ID | Receptor | EC50 (nM) | Reference |
| 5j | Dopamine D5 | 269.7 ± 6.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of 2,4,5-Trimethoxybenzaldehyde.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl), 3% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.23 g, 6.1 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the dropwise addition of 3% aqueous HCl solution until the pH is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for the Synthesis of Pyridine Derivatives as Tubulin Inhibitors
This protocol provides a general scheme for the synthesis of trimethoxyphenyl-substituted pyridine derivatives, which have shown potent anticancer activity.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of an appropriate acetophenone derivative in ethanol, add 2,4,5-trimethoxybenzaldehyde.
-
Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to form the Pyridine Ring
-
A mixture of the chalcone from Step 1, an appropriate nitrogen source (e.g., ammonium acetate), and a suitable solvent is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
Protocol 3: Tubulin Polymerization Assay
This assay is used to evaluate the inhibitory effect of the synthesized compounds on microtubule formation.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds dissolved in DMSO
-
Colchicine (positive control)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells with DMSO as a negative control and colchicine as a positive control.
-
Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) to monitor the increase in turbidity, which corresponds to microtubule formation.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound.
Caption: General workflow for the synthesis and evaluation of bioactive trimethoxyphenyl derivatives.
Caption: Inhibition of microtubule formation by trimethoxyphenyl derivatives binding to the colchicine site.
Caption: Activation of the dopamine D5 receptor signaling pathway by a trimethoxyphenyl derivative.
References
- 1. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
(2,4,5-Trimethoxyphenyl)methanol: A Versatile Precursor for the Synthesis of Bioactive Molecules
(2,4,5-Trimethoxyphenyl)methanol and its oxidized form, 2,4,5-trimethoxybenzaldehyde, are pivotal building blocks in the synthesis of a diverse range of bioactive compounds. The unique substitution pattern of the trimethoxyphenyl moiety imparts significant pharmacological properties to the resulting molecules, including potent anticancer and antimitotic activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of chalcones and pyrimidine derivatives with demonstrated biological efficacy.
Application in the Synthesis of Bioactive Chalcones
Chalcones bearing the 2,4,5-trimethoxyphenyl scaffold have been identified as a promising class of anticancer agents. These compounds often exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. The synthesis of these bioactive chalcones typically proceeds through a Claisen-Schmidt condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate acetophenone.
Quantitative Data on Bioactive Chalcones
| Compound Class | Target/Activity | IC50 Values | Cell Lines |
| 2,4,5-Trimethoxy Chalcones | Anticancer | - | MCF-7, SW-982, HeLa[1] |
| 3,4,5-Trimethoxychalcones | Tubulin Polymerization Inhibition, Cytotoxicity | Similar to Colchicine | L-1210, Human leukemia cell lines[2][3] |
Application in the Synthesis of Bioactive Pyrimidine Derivatives
Derivatives of pyrimidine incorporating the 2,4,5-trimethoxyphenyl group have been investigated as selective dopamine D5 receptor partial agonists, which are therapeutic targets for neurological and psychiatric disorders.[4][5] These compounds are typically synthesized through a multi-step process involving the condensation of a chalcone intermediate with guanidine.
Quantitative Data on Bioactive Pyrimidine Derivatives
| Compound | Target/Activity | EC50 Value |
| 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (5j) | D5 Receptor Partial Agonist | 269.7 ± 6.6 nM[5] |
| 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (5c) | D5 Receptor Partial Agonist | Modest Activity[5] |
Experimental Protocols
A common and crucial first step in utilizing this compound as a building block for the aforementioned bioactive compounds is its oxidation to the corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.
Protocol 1: Oxidation of this compound to 2,4,5-Trimethoxybenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 equivalents) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celite®.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4,5-trimethoxybenzaldehyde.
Protocol 2: Synthesis of a 2,4,5-Trimethoxy Chalcone Derivative
This protocol describes the synthesis of a chalcone via a Claisen-Schmidt condensation.
Materials:
-
2,4,5-Trimethoxybenzaldehyde (from Protocol 1)
-
A substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.[6]
-
While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.[6]
-
Continue stirring for 8-10 hours. The formation of a precipitate indicates the progress of the reaction.[6]
-
After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of a 2,4,5-Trimethoxyphenyl Pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a pyrimidine derivative from a chalcone intermediate.
Materials:
-
2,4,5-Trimethoxy chalcone (from Protocol 2)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Dissolve the 2,4,5-trimethoxy chalcone (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2 equivalents) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated pyrimidine derivative by filtration.
-
Wash the solid with water and purify by column chromatography or recrystallization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. Discovery and structure − activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists | CoLab [colab.ws]
- 5. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of (2,4,5-Trimethoxyphenyl)methanol
Introduction
(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an organic compound with applications as a building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, purity, and stability are critical quality attributes that can influence the efficacy, safety, and yield of subsequent products. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization.
This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. These methodologies are intended for use by researchers, scientists, and drug development professionals to ensure the quality and consistency of the material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[2][3]
| Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 2,4,5-Trimethoxybenzyl alcohol[2] |
| CAS Number | 30038-31-4[2][3] |
| Molecular Formula | C₁₀H₁₄O₄[2][3] |
| Molecular Weight | 198.22 g/mol [2][3] |
| Appearance | White to off-white crystalline solid (Typical) |
| Solubility | Soluble in methanol, ethanol, chloroform, DMSO |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound.[4] ¹H NMR provides information on the number and chemical environment of protons, allowing for the identification of aromatic, benzylic, methoxy, and hydroxyl groups. ¹³C NMR complements this by providing data on the carbon skeleton. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be employed to confirm the connectivity between atoms.[4]
Detailed Protocol: ¹H and ¹³C NMR
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[4]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).[5]
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional ¹³C{¹H} proton-decoupled spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
-
Expected ¹H and ¹³C NMR Data (in CDCl₃)
The following tables summarize the expected chemical shifts, multiplicities, and assignments for this compound.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.95 | Singlet | 1H | Aromatic H (C6-H) |
| ~ 6.55 | Singlet | 1H | Aromatic H (C3-H) |
| ~ 4.60 | Singlet | 2H | Benzylic CH₂ |
| ~ 3.90 | Singlet | 3H | Methoxy OCH₃ |
| ~ 3.85 | Singlet | 3H | Methoxy OCH₃ |
| ~ 3.80 | Singlet | 3H | Methoxy OCH₃ |
| Variable | Broad Singlet | 1H | Hydroxyl OH |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 154.0 | C-O (C4) |
| ~ 151.0 | C-O (C2) |
| ~ 144.0 | C-O (C5) |
| ~ 122.0 | Quaternary C (C1) |
| ~ 113.0 | Aromatic CH (C6) |
| ~ 97.0 | Aromatic CH (C3) |
| ~ 61.0 | Benzylic CH₂ |
| ~ 56.5 | Methoxy OCH₃ |
| ~ 56.2 | Methoxy OCH₃ |
| ~ 56.0 | Methoxy OCH₃ |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound, providing both retention time data and mass spectral information.[2][7] Electron Ionization (EI) is a common method that generates characteristic fragments.
Detailed Protocol: GC-MS
-
Instrumentation : A standard GC-MS system.
-
Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Conditions :
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL (with appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
Expected Mass Spectrometry Data
Table 3: Expected Key Mass Fragments (EI)
| m/z | Proposed Fragment | Interpretation |
|---|---|---|
| 198 | [M]⁺ | Molecular Ion |
| 181 | [M - OH]⁺ | Loss of hydroxyl radical |
| 180 | [M - H₂O]⁺ | Loss of water |
| 167 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 153 | [M - CH₂OH - H]⁺ | Loss of hydroxymethyl radical and hydrogen |
| 139 | [C₈H₇O₂]⁺ | Benzylic fragment after loss of methoxy group |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of this compound and quantifying any impurities.[1] A reversed-phase HPLC (RP-HPLC) method is most suitable, separating compounds based on their hydrophobicity.[1] Detection using a UV detector provides high sensitivity.[1]
Detailed Protocol: RP-HPLC for Purity Analysis
-
Instrumentation : A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[1]
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.[1]
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). The ratio can be optimized as needed.
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm (or wavelength of maximum absorbance).[4]
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Solvent (Diluent) : Mobile phase or a mixture of Acetonitrile/Water (50:50).
-
Sample Solution : Accurately weigh ~20 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis and Calculation :
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to elute all components (e.g., 15 minutes).
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 4: Suggested HPLC Method Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[4] |
| Injection Volume | 10 µL |
| Sample Concentration | ~1 mg/mL |
Analytical Workflow and Logic
The characterization of this compound follows a logical progression from initial identification to quantitative purity assessment. The workflow ensures that the material's identity, structure, and purity are confirmed.
Caption: Overall workflow for the analytical characterization of the compound.
The HPLC purity analysis itself involves a detailed sub-workflow to ensure data quality and reliability.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 30038-31-4 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
Application Notes & Protocols: ¹H and ¹³C NMR Analysis of (2,4,5-Trimethoxyphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an organic compound with applications in the synthesis of various pharmaceutical and chemical entities. Accurate structural elucidation and purity assessment are critical for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous determination of the molecular structure of organic compounds.[1][2] This document provides detailed protocols for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, along with tabulated spectral data for reference.
Molecular Structure and Numbering
The chemical structure of this compound is presented below. The numbering scheme is used for the assignment of NMR signals.
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra. Instrument-specific parameters may require optimization.[3]
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For observing the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it reduces the rate of proton exchange.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm). For aqueous samples, a water-soluble standard like DSS or TSP can be used.[5]
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[3]
Protocol 2: ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3][4]
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.[3]
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.[6]
-
Number of Scans (NS): 8 to 16 scans for a moderately concentrated sample. Increase for dilute samples.[3]
-
Temperature: 298 K (25 °C).
Protocol 3: ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[4]
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 scans or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[4]
-
Temperature: 298 K (25 °C).
Data Presentation: NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound, typically recorded in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.95 | Singlet | 1H | H-3 |
| ~ 6.51 | Singlet | 1H | H-6 |
| ~ 4.63 | Singlet | 2H | H-7 (CH₂) |
| ~ 3.90 | Singlet | 3H | 5-OCH₃ |
| ~ 3.85 | Singlet | 3H | 2-OCH₃ |
| ~ 3.82 | Singlet | 3H | 4-OCH₃ |
| ~ 2.0 (variable) | Broad Singlet | 1H | -OH |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 151.7 | C-2 |
| 148.9 | C-5 |
| 143.1 | C-4 |
| 122.9 | C-1 |
| 113.1 | C-6 |
| 97.4 | C-3 |
| 60.1 | C-7 (CH₂) |
| 56.9 | 5-OCH₃ |
| 56.6 | 2-OCH₃ |
| 56.2 | 4-OCH₃ |
Note: Data is compiled from typical values for this compound and structurally similar molecules. Actual chemical shifts may vary slightly depending on solvent, concentration, and instrument.
Visualizations: Experimental Workflow
The logical workflow for NMR analysis involves several key stages, from sample preparation to final structure confirmation.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of (2,4,5-Trimethoxyphenyl)methanol
An HPLC method for the purity analysis of (2,4,5-Trimethoxyphenyl)methanol is essential for ensuring the quality and consistency of this compound in research, development, and manufacturing. This document provides a detailed application note and protocol for this purpose, based on established methods for structurally similar compounds.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Its purity is a critical parameter that can influence the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities and degradation products.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of compounds with a range of polarities. Detection is achieved using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance, ensuring high sensitivity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-80% B; 15-17 min: 80-30% B; 17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure water)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes and then filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% Water: 30% Acetonitrile) until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the Standard Solution five times to perform a system suitability test.
-
Inject the Sample Solution in duplicate.
-
After the analysis, wash the column with a high percentage of acetonitrile and then store it in an appropriate solvent as recommended by the manufacturer.
5. System Suitability
To ensure the validity of the analytical results, the following system suitability parameters should be met from the five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
6. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
7. Method Validation and Forced Degradation
For a comprehensive evaluation of the method's suitability, validation should be performed according to ICH guidelines. Forced degradation studies are also crucial to demonstrate the stability-indicating nature of the method.[1][2] These studies involve subjecting the this compound sample to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days
The stressed samples should be analyzed by the HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.
Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols: The Role of (2,4,5-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (2,4,5-Trimethoxyphenyl)methanol as a key intermediate in the synthesis of pharmacologically active compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows to support researchers in drug discovery and development.
This compound , also known as 2,4,5-Trimethoxybenzyl alcohol, is a versatile chemical building block. Its unique substitution pattern of methoxy groups on the phenyl ring makes it a valuable precursor for the synthesis of a variety of complex molecules with therapeutic potential. The applications highlighted in these notes focus on its use in the development of selective dopamine receptor agonists and novel anticancer agents.
I. Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for multi-step synthetic pathways. Its primary utility lies in the synthesis of its aldehyde precursor, 2,4,5-trimethoxybenzaldehyde, which then participates in condensation reactions to form larger, more complex scaffolds. The subsequent reduction of the aldehyde or other functional group manipulations can then yield a variety of final products.
Synthesis of Selective D5 Receptor Partial Agonists
Derivatives of this compound have been identified as selective partial agonists for the D5 dopamine receptor, a target for various neurological and psychiatric disorders. The trimethoxyphenyl moiety is a key pharmacophore in these compounds.
Quantitative Data: In Vitro and In Vivo Activity of a (2,4,5-Trimethoxyphenyl)pyrimidine Derivative
| Compound | Target | Assay | Result | Units |
| 5j | D5 Receptor | GloSensor cAMP | 269.7 ± 6.6 | nM (EC₅₀) |
| 5j | Mouse Microsomal Stability | Incubation | >70% remaining | at 1 hr |
| 5j | Pharmacokinetics (20 mg/kg, p.o.) | Plasma Cₘₐₓ | 51.10 ± 13.51 | ng/mL |
| 5j | Pharmacokinetics (20 mg/kg, p.o.) | Plasma Tₘₐₓ | 1 | hr |
| 5j | Pharmacokinetics (20 mg/kg, p.o.) | Brain Cₘₐₓ | 22.54 ± 4.08 | ng/mL |
| 5j | Pharmacokinetics (20 mg/kg, p.o.) | Brain Tₘₐₓ | 0.5 | hr |
Experimental Protocol: Synthesis of (2,4,5-Trimethoxyphenyl)pyrimidine Derivatives
This protocol is adapted from the synthesis of related pyrimidine derivatives.
Step 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde (Precursor)
A common method for the synthesis of 2,4,5-trimethoxybenzaldehyde is the oxidation of α-asarone, which can be extracted from calamus oil.
-
Extraction of α-asarone from Calamus Oil:
-
Perform steam distillation of dried and powdered Acorus calamus rhizomes to obtain calamus oil.
-
Extract the aqueous distillate with n-hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude α-asarone.
-
-
Oxidation to 2,4,5-Trimethoxybenzaldehyde:
-
Dissolve the purified α-asarone in ethanol in a two-neck flask.
-
Cool the solution in an ice bath and bubble ozone (O₃/O₂) through the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction by adding ethyl acetate and washing with distilled water.
-
Dry the organic layer and evaporate the solvent to obtain 2,4,5-trimethoxybenzaldehyde.
-
Step 2: Synthesis of this compound
-
Dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Step 3: Synthesis of the Pyrimidine Scaffold
-
React 2,4,5-trimethoxybenzaldehyde with an appropriate ketone in the presence of a base (e.g., NaOH) in ethanol to form a chalcone intermediate via a Claisen-Schmidt condensation.
-
React the resulting chalcone with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring.
Logical Workflow for the Synthesis of D5 Receptor Agonists
Caption: Synthetic workflow for pyrimidine derivatives.
Synthesis of Chalcones with Anticancer Activity
The trimethoxyphenyl moiety is a known pharmacophore for tubulin polymerization inhibitors. Chalcones derived from 2,4,5-trimethoxybenzaldehyde are investigated for their potential as anticancer agents.
Quantitative Data: In Vitro Cytotoxicity of a Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salt
| Compound | Cell Line | IC₅₀ (µM) |
| 7f | HL-60 (Leukemia) | 0.8 |
| 7f | MCF-7 (Breast Cancer) | 1.2 |
| 7f | SW-480 (Colon Cancer) | 1.5 |
| Cisplatin | HL-60 (Leukemia) | 6.4 |
| Cisplatin | MCF-7 (Breast Cancer) | 13.3 |
| Cisplatin | SW-480 (Colon Cancer) | 8.7 |
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
While stirring at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH).
-
Continue stirring for 8-10 hours. A precipitate should form.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude chalcone using vacuum filtration and wash the solid with cold water.
-
Recrystallize the product from ethanol to obtain the pure chalcone.
II. Biological Signaling Pathways
Dopamine D5 Receptor Signaling
The D5 receptor is a Gs-coupled G protein-coupled receptor (GPCR). Activation of the D5 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is implicated in various cognitive and motor functions.
Dopamine D5 Receptor Signaling Pathway
Caption: Dopamine D5 receptor signaling cascade.
Anticancer Mechanism of Action: Induction of Apoptosis
Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.
Application Notes and Protocols for the Chemoselective Etherification of Benzyl Alcohols using Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of ethers is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the benzyl ether moiety serves as a common and versatile protecting group. The ability to selectively etherify a benzylic alcohol in the presence of other sensitive functional groups, such as aliphatic or phenolic hydroxyls, is of paramount importance. This document provides detailed protocols and application notes for an efficient and highly chemoselective method for the methylation of benzyl alcohols using methanol.
The featured protocol utilizes a readily available and inexpensive reagent system comprising 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol.[1][2][3] This method demonstrates excellent chemoselectivity, preferentially converting benzylic hydroxyl groups into their corresponding methyl ethers while leaving aliphatic and phenolic hydroxyls intact.[2][3] The reaction proceeds under mild conditions and is operationally simple, making it a valuable tool for synthetic chemists. The reaction is believed to proceed through a carbocation intermediate, with DMSO acting as a catalyst.[2]
Alternative methodologies for the O-methylation of benzyl alcohols have been developed, employing reagents such as dimethyl carbonate with zeolite catalysts or iron chloride-based systems.[4][5][6][7] While effective, the TCT/DMSO system offers a distinct advantage in its high degree of chemoselectivity for benzylic alcohols.
Data Summary
The following table summarizes the results for the chemoselective methylation of various benzyl alcohols using the TCT/DMSO protocol in methanol. Yields are reported for the isolated products.
| Entry | Substrate (Benzyl Alcohol) | Product | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl methyl ether | 3 | 98 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzyl methyl ether | 3 | 95 |
| 3 | Benzyl alcohol | Benzyl methyl ether | 3 | 92 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl methyl ether | 4 | 90 |
| 5 | 4-Bromobenzyl alcohol | 4-Bromobenzyl methyl ether | 4 | 91 |
| 6 | 2-Chlorobenzyl alcohol | 2-Chlorobenzyl methyl ether | 5 | 88 |
| 7 | 3,4-Dimethoxybenzyl alcohol | 3,4-Dimethoxybenzyl methyl ether | 3 | 96 |
| 8 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl methyl ether | 6 | 75 |
Data adapted from Sun, L. et al., Synthesis, 2008, 3487-3488.[2]
Experimental Protocols
General Protocol for the Chemoselective Methylation of Benzyl Alcohols
This protocol is based on the procedure reported by Sun, L. et al.[3]
Materials:
-
Substituted or unsubstituted benzyl alcohol
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of the benzyl alcohol (1.0 mmol) and TCT (1.2 mmol) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add a solution of DMSO (1.0 mmol) in anhydrous methanol (5 mL) portionwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 3-6 hours, see table above), add ethyl acetate (50 mL) to the reaction mixture.
-
Wash the organic phase with water (30 mL), followed by saturated aqueous NaHCO₃ solution (30 mL), and finally brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, if necessary, to afford the pure benzyl methyl ether.
Note on Reagent Handling and Stoichiometry:
-
While DMSO acts as a catalyst, using it in approximately equimolar amounts relative to the benzyl alcohol provides the best results.[3]
-
A slight excess of TCT is recommended to ensure complete conversion.[3]
-
The portionwise addition of the DMSO solution has been shown to improve yields and reduce reaction times compared to a single addition.[2][3]
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the chemoselective etherification and a simplified representation of the proposed reaction mechanism.
Caption: Experimental workflow for chemoselective methylation.
Caption: Simplified proposed reaction mechanism.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. iris.unive.it [iris.unive.it]
- 5. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4,5-Trimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse array of bioactive natural products and their analogues.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts specific electronic and steric properties that are instrumental in the construction of complex molecular architectures. This intermediate is particularly valuable in the synthesis of alkaloids, lignans, and stilbenoids, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of 2,4,5-trimethoxybenzaldehyde in the synthesis of several classes of natural products, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.
Key Synthetic Applications and Quantitative Data
2,4,5-Trimethoxybenzaldehyde participates in a variety of classic organic reactions to furnish precursors for or the core structures of several natural products. The following tables summarize quantitative data for key transformations.
Table 1: Wittig Reaction for Stilbene Synthesis
| Aldehyde | Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |
| 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzyl-triphenylphosphonium chloride | NaOMe / MeOH | 12 | rt | ~80 |
Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Acetophenone | 10% aq. NaOH / Ethanol | 8-10 | rt | High |
| 2,4,5-Trimethoxybenzaldehyde | Substituted Acetophenones | aq. NaOH / Ethanol | 4-48 | rt | Varies |
Table 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
| Aldehyde | Amine | Catalyst / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Tryptamine | Trifluoroacetic acid / Dichloromethane | 24 | rt | Good |
| 2,4,5-Trimethoxybenzaldehyde | Tryptamine | L-Tartaric acid / Water | 24-48 | 60 | High |
Experimental Protocols
The following are detailed methodologies for key reactions involving 2,4,5-trimethoxybenzaldehyde.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of a stilbene derivative, a core structure in combretastatin analogues known for their potent anti-tubulin activity.[1]
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to form the phosphorus ylide.
-
Wittig Reaction: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1] Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with brine.[1] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone, a precursor for various flavonoids and other natural products with anti-inflammatory and anticancer activities.[1]
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Acetophenone (or a substituted acetophenone)
-
Ethanol (95%)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.[1]
-
Condensation: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.[1] Continue stirring for 8-10 hours. The progress of the reaction can be monitored by the formation of a precipitate.[1]
-
Isolation and Purification: After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.[1] Filter the crude chalcone using vacuum filtration and wash the solid with cold water. Recrystallize the product from ethanol to obtain the pure chalcone.
Protocol 3: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction
This protocol describes the synthesis of a tetrahydro-β-carboline, a core structure found in many biologically active alkaloids.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Tryptamine
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 equivalent) in dichloromethane, add 2,4,5-trimethoxybenzaldehyde (1.0 equivalent).
-
Cyclization: Add a catalytic amount of trifluoroacetic acid to the mixture and stir at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Visualizations
Synthetic Pathways
Caption: General synthetic routes to bioactive cores from 2,4,5-trimethoxybenzaldehyde.
Experimental Workflow: Stilbene Synthesis
Caption: A typical experimental workflow for the synthesis of a stilbene derivative.
Signaling Pathway of Combretastatin Analogues
Combretastatin analogues, synthesized from stilbene precursors, are potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Furthermore, these compounds can act as vascular-disrupting agents by targeting the tumor vasculature.[3] This is achieved in part by interfering with the VE-cadherin/β-catenin/Akt signaling pathway, leading to increased endothelial permeability and vascular collapse.[5][6]
Caption: Mechanism of action for combretastatin analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2,4,5-Trimethoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2,4,5-Trimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reduction of 2,4,5-trimethoxybenzaldehyde. This is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in methanol being the most frequently employed combination due to its selectivity, mild reaction conditions, and ease of handling.[1]
Q2: I am experiencing low yields in my reduction of 2,4,5-trimethoxybenzaldehyde. What are the potential causes and how can I improve the outcome?
Low yields in this reduction can stem from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the reducing agent and allow for adequate reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Temperature: The reaction temperature can influence the rate and efficiency of the reduction. While many reductions with sodium borohydride are performed at room temperature, cooling the reaction mixture (e.g., to 0-15°C) before and during the addition of the reducing agent can sometimes improve selectivity and yield by minimizing side reactions.
-
Reagent Quality: The quality of the 2,4,5-trimethoxybenzaldehyde and the reducing agent is crucial. Ensure that the starting material is pure and the reducing agent has not degraded due to improper storage.
-
Workup Losses: Product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers.
Q3: What are some potential side products in the synthesis of this compound?
While the reduction of 2,4,5-trimethoxybenzaldehyde is generally a clean reaction, some potential side products can form:
-
Unreacted Starting Material: The most common impurity is the unreacted 2,4,5-trimethoxybenzaldehyde.
-
Over-reduction Products: While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the methoxy groups, although this is unlikely under standard conditions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 2,4,5-trimethoxybenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. Using a protic solvent like methanol and avoiding strongly basic conditions can minimize this.
Q4: What are the recommended methods for purifying crude this compound?
Purification of this compound typically involves a combination of the following techniques:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This usually involves quenching the reaction with a dilute acid (e.g., HCl) or water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: For high purity, column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexanes is commonly used for the elution of benzyl alcohols.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent final purification step. Suitable solvents can be determined experimentally but often include mixtures of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or water).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive reducing agent. | Use a fresh bottle of sodium borohydride. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent (e.g., from 1.2 to 2.0 equivalents). | |
| Low reaction temperature leading to slow kinetics. | Allow the reaction to stir for a longer period or gradually warm to room temperature after the initial addition of the reducing agent. | |
| Multiple Spots on TLC (including starting material and product) | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting material spot disappears. |
| Formation of side products. | Optimize reaction conditions (temperature, solvent). Consider using a milder reducing agent if over-reduction is suspected. | |
| Difficulty in Isolating the Product | Product is too soluble in the aqueous phase. | Saturate the aqueous layer with NaCl (brine) during extraction to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the crude product using column chromatography. |
| The product itself may be a low-melting solid or an oil at room temperature. | Confirm the physical state of the pure compound from literature sources. |
Experimental Protocols
Protocol 1: Reduction of 2,4,5-Trimethoxybenzaldehyde with Sodium Borohydride
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by adding 1 M HCl until the pH is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Aryl Alcohols
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | 1 - 4 | 85 - 95 | Mild, selective for aldehydes and ketones.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | 1 - 3 | 90 - 98 | Very reactive, reduces a wider range of functional groups. Requires anhydrous conditions.[2][3][4][5][6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | 25 | 2 - 12 | 80 - 95 | Requires specialized equipment for handling hydrogen gas.[7] |
Note: Yields are generalized for the reduction of substituted benzaldehydes and may vary for the specific synthesis of this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for handling 2-Methoxy-3,4,5-trimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 2-Methoxy-3,4,5-trimethylphenol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-3,4,5-trimethylphenol and what are its potential applications?
A1: 2-Methoxy-3,4,5-trimethylphenol is a polysubstituted phenolic compound.[1][2] While not found in nature, its structure is of interest to medicinal chemists and natural product scientists due to the biological activities of structurally related compounds.[2] The arrangement of methoxy and methyl groups on the phenol ring may influence its bioactivity, bioavailability, and metabolic stability.[2] Potential applications are being explored in the synthesis of bioactive molecules, such as analogs of Vitamin E and Coenzyme Q.[1]
Q2: What are the primary safety precautions I should take when handling this compound?
Q3: How should I properly store 2-Methoxy-3,4,5-trimethylphenol to prevent degradation?
A3: To minimize oxidation and degradation, 2-Methoxy-3,4,5-trimethylphenol should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere such as nitrogen or argon.[7][8] For long-term storage, refrigeration at 2-8 °C is recommended.[7] Keep the compound in a cool, dark, and dry place.[8]
Troubleshooting Guide
Issue 1: Discoloration of the Solid Compound
Q: My solid 2-Methoxy-3,4,5-trimethylphenol has turned yellow or brown. What is the cause and how can I prevent this?
A: Discoloration is a common sign of oxidation.[7][8] Phenolic compounds, particularly those with electron-donating groups like methoxy and methyl substituents, are susceptible to oxidation when exposed to oxygen, light, and heat.[7] The colored byproducts are often quinone-type compounds.[7]
Troubleshooting Steps:
| Possible Cause | Recommended Solution | Expected Outcome |
| Exposure to Air (Oxygen) | Purge the container with an inert gas (nitrogen or argon) before sealing. | Reduced oxygen exposure, slowing the rate of oxidation and discoloration.[7] |
| Exposure to Light | Store the compound in an amber glass vial or wrap the container in aluminum foil to block light. | Elimination of light-induced oxidation.[7][8] |
| High Storage Temperature | Store the container in a refrigerator at 2-8 °C for long-term storage. | Slower rate of chemical reactions, including oxidation.[7] |
| Contamination with Metal Ions | If purity is critical, consider recrystallization using metal-free solvents and equipment. | Removal of catalytic impurities that can accelerate oxidation.[7] |
Issue 2: Instability or Degradation in Solution
Q: I'm observing a rapid loss of my compound or the appearance of unexpected peaks in chromatography after preparing a solution. What's happening?
A: The degradation of 2-Methoxy-3,4,5-trimethylphenol in solution can be caused by several factors, including oxidation, reactive solvents, pH, and light exposure.[8][9] The phenolic hydroxyl group is prone to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light.[9]
Troubleshooting Steps:
| Possible Cause | Recommended Solution | Expected Outcome |
| Reactive Solvent/Dissolved Oxygen | Use high-purity, degassed solvents. Purge the solvent with nitrogen or argon before use. | Minimized solvent-mediated degradation and oxidation.[8] |
| Oxygen in Headspace | After preparing the solution, purge the headspace of the vial with an inert gas before sealing. | Reduced oxygen availability for oxidative reactions in the solution.[7] |
| Photodegradation | Prepare and store solutions in amber glass vials or protect clear vials from light by wrapping them in foil. | Prevention of light-catalyzed degradation in solution.[7][8] |
| Unsuitable pH | For stability, maintain a neutral or slightly acidic pH. Alkaline conditions can deprotonate the phenol, making it more susceptible to oxidation.[8] | Enhanced stability of the compound in solution. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption, especially for low-concentration solutions.[8] | Reduced loss of compound due to adsorption, leading to more accurate concentrations.[8] |
| No Antioxidant Present | If compatible with your experiment, consider adding a small amount of an antioxidant like BHT or BHA (0.01-0.1%).[7] | Inhibition of oxidative degradation, extending the stability of the solution.[7] |
Physicochemical and Solubility Data
Due to limited direct experimental data for 2-Methoxy-3,4,5-trimethylphenol, the following table includes predicted values and data from structural analogs to provide a practical reference.[10]
| Property | Predicted/Estimated Value | Method/Source |
| Molecular Formula | C₁₀H₁₄O₂ | Calculated[11][12] |
| Molecular Weight | 166.22 g/mol | Calculated[11][12] |
| Appearance | Likely a solid at room temperature | Inferred from similar phenols[11] |
| Aqueous Solubility | Predicted to be low (350-450 mg/L) | ALOGPS Prediction[10] |
| Organic Solvent Solubility | Predicted to be soluble in alcohols (methanol, ethanol), ethers, ketones (acetone), and chlorinated solvents. | General properties of phenols[11] |
| pKa (acidic) | 10.5 ± 0.5 | ChemAxon Prediction[10] |
| logP (o/w) | 2.9 ± 0.4 | Consensus of ALOGPS, XLogP3[10] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the thermodynamic solubility of 2-Methoxy-3,4,5-trimethylphenol in various solvents.[11][12]
Materials:
-
2-Methoxy-3,4,5-trimethylphenol (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO)
-
Sealed containers (e.g., scintillation vials)
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid 2-Methoxy-3,4,5-trimethylphenol to a vial containing a known volume of the test solvent, ensuring undissolved solid is visible.[11]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator for 24-48 hours to reach equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand. Centrifuge the vials to pellet the remaining solid.[12]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration and Dilution: Filter the aliquot through a syringe filter. Dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.[11]
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade a sample to understand its degradation pathways and identify potential degradants.[7][8]
Materials:
-
2-Methoxy-3,4,5-trimethylphenol
-
Methanol (HPLC grade)
-
0.1 N HCl (for acidic hydrolysis)
-
0.1 N NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC system
Procedure:
-
Prepare Stock Solution: Dissolve the compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.[7][8]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.[7][8]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.[8]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.[7][8]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC. Monitor for the decrease in the parent compound peak and the appearance of new peaks.[11]
Visualizations
Caption: Troubleshooting workflow for degradation of 2-Methoxy-3,4,5-trimethylphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (2,4,5-Trimethoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2,4,5-Trimethoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The most common impurities originate from the starting materials and side reactions during the synthesis. Typically, this compound is synthesized via the reduction of 2,4,5-Trimethoxybenzaldehyde. Therefore, potential impurities include:
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Unreacted 2,4,5-Trimethoxybenzaldehyde: Incomplete reduction can lead to the presence of the starting aldehyde in your crude product.
-
Over-reduction Products: While less common for benzyl alcohol synthesis, harsh reducing agents could potentially lead to the formation of 2,4,5-trimethoxytoluene.
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By-products from the Reducing Agent: The choice of reducing agent (e.g., sodium borohydride) can introduce inorganic salts as by-products after quenching the reaction.
-
Solvent Residues: Residual solvents used during the synthesis and work-up (e.g., methanol, methylene dichloride) are common impurities.[1]
Q2: My purified this compound is an oil, but the literature reports it as a solid. Why is this?
A2: this compound has a reported melting point of 70-72°C.[2] If your product is an oil at room temperature, it is likely due to the presence of impurities which can cause melting point depression. Even small amounts of residual solvent or other by-products can prevent the compound from solidifying. Further purification is recommended to obtain a crystalline solid.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a dry, sealed container in a cool place.[3] Exposure to air and moisture should be minimized to prevent potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Symptoms:
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The crude product is an oil or a low-melting solid.
-
TLC analysis shows multiple spots, including one corresponding to the starting aldehyde.
-
NMR analysis indicates the presence of significant impurities.
Possible Causes:
-
Incomplete reaction.
-
Inefficient extraction during the work-up.
-
Inadequate washing to remove inorganic salts.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Reaction | Ensure the reducing agent was added portion-wise and the reaction was stirred for a sufficient duration at the appropriate temperature (e.g., 10-15°C for NaBH₄ reduction).[1] Monitor the reaction by TLC until the starting aldehyde is no longer visible. | A higher conversion of the starting material to the desired alcohol. |
| Improve Extraction | After quenching the reaction, ensure the pH is neutral before extraction with an organic solvent like methylene dichloride.[1] Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to maximize the recovery of the product. | Increased yield and reduced water-soluble impurities in the organic phase. |
| Thorough Washing | Wash the combined organic layers with water until the aqueous layer is neutral.[1] A final wash with brine can help to break any emulsions and further dry the organic layer. | Removal of inorganic by-products and other water-soluble impurities. |
Problem 2: Difficulty in Crystallizing the Product
Symptoms:
-
The product remains an oil even after solvent removal under high vacuum.
-
Attempts to induce crystallization by scratching or seeding are unsuccessful.
Possible Causes:
-
Presence of impurities inhibiting crystal lattice formation.
-
Inappropriate solvent system for crystallization.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Column Chromatography | Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product. | Removal of polar and non-polar impurities, yielding a product with higher purity that is more amenable to crystallization. |
| Recrystallization | Dissolve the purified product in a minimum amount of a hot solvent in which it has high solubility (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes).[4] Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation. | Formation of a crystalline solid with significantly improved purity. |
Experimental Protocols
Protocol 1: General Synthesis and Work-up of this compound
This protocol is adapted from the synthesis of a similar compound, (2,3,4-trimethoxyphenyl)methanol.[1]
-
Reaction Setup: In a clean, dry reactor, dissolve 2,4,5-trimethoxybenzaldehyde in methanol at room temperature with stirring.
-
Reduction: Cool the reaction mixture to 10-15°C. Prepare a solution of sodium borohydride in a small amount of water with sodium hydroxide.[1] Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature between 10-15°C.[1]
-
Reaction Monitoring: Allow the reaction to proceed for several hours at 10-15°C.[1] Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, distill off the methanol under vacuum at a temperature below 50°C.[1]
-
Extraction: Cool the residue to room temperature and dissolve it in methylene dichloride. Wash the organic layer with water until a neutral pH is achieved.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[1]
Visualizations
References
Improving the stability of (2,4,5-Trimethoxyphenyl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (2,4,5-Trimethoxyphenyl)methanol in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimental use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solution (e.g., yellowing) | Oxidation of the benzylic alcohol to the corresponding aldehyde or other colored degradation products. This can be accelerated by exposure to light, heat, or atmospheric oxygen. | Prepare solutions fresh whenever possible.Store stock solutions protected from light (e.g., in amber vials) and at low temperatures (2-8 °C).Consider purging the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Precipitate Formation in Solution | Low solubility in the chosen solvent.Degradation of the compound to less soluble products.Change in temperature affecting solubility. | Ensure the concentration of this compound is below its saturation point in the chosen solvent at the storage and experimental temperature.If degradation is suspected, analyze the precipitate and supernatant to identify the cause. Consider the stabilization strategies mentioned below.If temperature-related, gently warm the solution to redissolve the precipitate before use, ensuring it remains stable at the higher temperature. |
| Loss of Potency or Inconsistent Experimental Results | Chemical degradation of this compound. Common degradation pathways for benzyl alcohols include oxidation to aldehydes and carboxylic acids. The methoxy groups on the phenyl ring can influence the rate and products of degradation. | Implement a stability testing protocol to determine the shelf-life of the solution under your specific experimental conditions.Use a stability-indicating analytical method, such as HPLC-UV, to monitor the concentration of the parent compound and detect the formation of degradation products.Consider the use of stabilizing agents, such as antioxidants, if oxidative degradation is confirmed. |
| Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) | Formation of degradation products. | Conduct a forced degradation study to intentionally generate potential degradation products. This will help in identifying the unknown peaks.Common degradation products of benzyl alcohols include the corresponding benzaldehyde and benzoic acid. For this compound, this would be 2,4,5-Trimethoxybenzaldehyde and 2,4,5-Trimethoxybenzoic acid.Adjust chromatographic conditions to ensure separation of the parent peak from all degradation product peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: Extreme pH values (both acidic and basic) can catalyze the degradation of benzyl alcohol derivatives. The optimal pH for stability should be determined experimentally, but it is generally advisable to maintain solutions at a neutral or slightly acidic pH.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. It is crucial to protect solutions from light.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, solutions should be stored at recommended low temperatures (e.g., 2-8 °C or frozen) to enhance stability.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the benzylic alcohol.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in ethers) that can initiate degradation.
Q2: What are the likely degradation products of this compound?
A2: Based on the known degradation pathways of benzyl alcohols, the primary degradation products of this compound are likely to be:
-
2,4,5-Trimethoxybenzaldehyde: Formed through the oxidation of the primary alcohol.
-
2,4,5-Trimethoxybenzoic acid: Formed through further oxidation of the aldehyde. Other minor degradation products may also form depending on the specific stress conditions.
Q3: How can I proactively improve the stability of my this compound solutions?
A3: To improve stability, consider the following preventative measures:
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Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants like peroxides or metal ions that can catalyze degradation.
-
Control pH: If compatible with your experimental design, use a buffer system to maintain the pH in a stable range.
-
Add Antioxidants: For solutions susceptible to oxidation, the addition of a small amount of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT), propyl gallate) can be beneficial.[1] The compatibility of the antioxidant with your experimental system must be verified.
-
Inert Atmosphere: For long-term storage, purging the solution and the container headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Proper Storage: Always store solutions in tightly sealed containers, protected from light, and at the lowest practical temperature.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[2][3][4] This is a crucial step in developing a stability-indicating analytical method. The main objectives are:
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To demonstrate that the analytical method can accurately measure the active compound in the presence of its degradation products.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sealed quartz vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control Sample: Keep a sealed vial of the stock solution at 2-8°C, protected from light.
-
Analysis: Analyze all stressed samples and the control sample by a suitable analytical method (e.g., HPLC-UV as described in Protocol 2). Aim for 5-20% degradation of the parent compound.[4][5] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water (B). A starting point could be 60% A and 40% B, with a linear gradient to 90% A over 15 minutes. The exact gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing a standard solution and finding the wavelength of maximum absorbance (λmax). A DAD is useful for this and for monitoring peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study or the stability study with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation:
-
Assess the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.
-
Quantify the amount of remaining this compound in the stressed samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of degradation.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 N HCl | 24 h | Room Temp. | 8.5 | 2 |
| 0.1 N NaOH | 24 h | Room Temp. | 15.2 | 3 |
| 3% H₂O₂ | 24 h | Room Temp. | 18.9 | 4 |
| Heat | 48 h | 60 °C | 12.4 | 2 |
| Light (UV) | 24 h | Room Temp. | 22.1 | 5 |
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Common side reactions in the synthesis of (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals engaged in the synthesis of (2,4,5-Trimethoxyphenyl)methanol. The information herein is designed to address common experimental challenges, improve reaction yields, and ensure the purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the reduction of 2,4,5-Trimethoxybenzaldehyde, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Reaction
Q: My reaction is not proceeding to completion, or the reaction time is significantly longer than expected. What are the potential causes and how can I resolve this?
A: Incomplete or slow reduction of 2,4,5-Trimethoxybenzaldehyde can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and activity of the reducing agent, typically sodium borohydride (NaBH₄), are critical. NaBH₄ can decompose over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used and generally effective. A mixture of solvents, such as THF/methanol, can also be employed.[1]
-
Temperature: While the reduction is often carried out at room temperature or 0 °C, gentle warming may be necessary for less reactive substrates. However, excessive heat can lead to side reactions.
-
Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction. It is common to use a slight excess of NaBH₄ to ensure the reaction goes to completion.[1]
Issue 2: Presence of Unexpected Side Products
Q: I am observing unexpected spots on my TLC plate or peaks in my NMR/GC-MS analysis. What are the likely side reactions and how can they be minimized?
A: The formation of side products is a common challenge in organic synthesis. For the reduction of 2,4,5-Trimethoxybenzaldehyde, the following side reactions should be considered:
-
Unreacted Starting Material: The most common "side product" is often the unreacted 2,4,5-Trimethoxybenzaldehyde. This is typically due to the reasons outlined in Issue 1 .
-
Solvent-Related Byproducts: In some cases, the solvent can react with the starting material or intermediates. For instance, when using dimethyl sulfoxide (DMSO) as a solvent with benzaldehyde, a condensation product has been isolated.[2] While less common with alcoholic solvents, it is a possibility to be aware of.
-
Impurity-Derived Products: The purity of the starting 2,4,5-Trimethoxybenzaldehyde is crucial. Impurities from its synthesis can lead to corresponding reduced byproducts in your final product mixture.
To minimize side reactions, ensure the use of high-purity starting materials and reagents, and optimize the reaction conditions as described in the troubleshooting sections.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the reduction of 2,4,5-Trimethoxybenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).[1][3] This method is selective for the aldehyde functional group and is generally high-yielding.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting aldehyde and the product alcohol. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the recommended work-up and purification procedures?
A typical work-up involves quenching the excess reducing agent with a dilute acid (e.g., 1N HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Q4: Are there any safety precautions I should be aware of?
Yes. Sodium borohydride reacts with acidic solutions and water to produce flammable hydrogen gas.[1] The quenching step should be performed carefully, especially on a large scale, and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Summary of Potential Side Reactions
| Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive reducing agent- Insufficient amount of reducing agent- Low reaction temperature- Poor solvent choice | - Use fresh, high-quality NaBH₄- Use a slight excess of NaBH₄- Monitor the reaction and consider gentle warming if necessary- Use an appropriate solvent like methanol, ethanol, or a THF/methanol mixture |
| Unreacted Starting Material | - See "Incomplete Reaction" | - See "Incomplete Reaction" |
| Solvent-Related Byproducts | - Reaction of the solvent with the aldehyde or intermediates | - Use standard alcoholic solvents (methanol, ethanol) which are less prone to side reactions compared to more reactive solvents like DMSO. |
| Impurity-Derived Products | - Impurities present in the starting 2,4,5-Trimethoxybenzaldehyde | - Use highly pure starting material. If necessary, purify the starting aldehyde before use. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the reduction of 2,4,5-Trimethoxybenzaldehyde using sodium borohydride.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1N Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 eq.) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1N HCl or saturated aqueous NH₄Cl to quench the excess NaBH₄. Stir for 30 minutes.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
How to increase the regioselectivity in the synthesis of (2,4,5-Trimethoxyphenyl)methanol
Technical Support Center: Synthesis of (2,4,5-Trimethoxyphenyl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve the regioselectivity and overall yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is preferred for high regioselectivity?
A1: The synthesis of this compound is typically a two-step process:
-
Introduction of a carbonyl group: This involves the formylation or carboxylation of a suitable precursor, most commonly 1,2,4-trimethoxybenzene. This step is critical for determining the regioselectivity of the final product.
-
Reduction of the carbonyl group: The resulting aldehyde or carboxylic acid is then reduced to the corresponding alcohol.
The most common challenge is controlling the position of the new substituent on the 1,2,4-trimethoxybenzene ring. An alternative, highly regioselective route involves the oxidation of asarone, a natural product, to 2,4,5-trimethoxybenzaldehyde, followed by reduction. However, the availability of asarone can be a limiting factor. Therefore, optimizing the formylation of 1,2,4-trimethoxybenzene is often the most practical approach.
Q2: Why is achieving high regioselectivity difficult when starting with 1,2,4-trimethoxybenzene?
A2: 1,2,4-trimethoxybenzene has three powerful electron-donating methoxy groups, which activate the aromatic ring for electrophilic aromatic substitution.[1] All three groups are ortho, para-directors, leading to potential substitution at multiple positions. The key challenge is to direct the incoming electrophile (e.g., a formyl group) to the C-5 position to form the desired 2,4,5-substituted pattern, while minimizing the formation of other isomers like the 2,3,4-substituted product. Steric hindrance and the electronic influence of the methoxy groups collectively determine the final product distribution.[2]
Q3: Which formylation method provides the best regioselectivity for the synthesis of 2,4,5-trimethoxybenzaldehyde?
A3: The Vilsmeier-Haack reaction is one of the most effective and commonly used methods for the formylation of electron-rich aromatic compounds like 1,2,4-trimethoxybenzene.[3][4][5] While other methods like the Duff[6][7] or Gattermann-Koch reactions exist, the Vilsmeier-Haack reaction often provides a better yield and more manageable regioselectivity for this specific substrate. The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[8]
Q4: How can I reduce 2,4,5-trimethoxybenzaldehyde to this compound effectively?
A4: The reduction of the aldehyde to the alcohol is a straightforward conversion. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and efficient reagent for this purpose. It offers high chemoselectivity for the aldehyde group and is generally safe and easy to handle. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and more careful handling.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene
You are observing a mixture of isomers (e.g., 2,4,5- and 2,3,4-trimethoxybenzaldehyde) and a low yield of the desired product.
Caption: Troubleshooting workflow for poor regioselectivity.
| Possible Cause | Troubleshooting Steps & Solutions |
| Substrate Purity | Ensure the 1,2,4-trimethoxybenzene starting material is pure. Impurities can inhibit the reaction or lead to undesired side products. Consider purification by distillation or recrystallization if necessary.[3] |
| Vilsmeier Reagent Activity | The Vilsmeier reagent is formed in situ and is sensitive to moisture. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the reagent at a low temperature (e.g., 0°C) before adding the substrate.[3] |
| Reaction Temperature | Temperature can significantly influence regioselectivity. Generally, lower temperatures favor the thermodynamically more stable product. Try running the reaction at 0°C and then allowing it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Reagent Stoichiometry | The molar ratio of the substrate to the Vilsmeier reagent can affect the outcome. A slight excess of the Vilsmeier reagent is typically used. Systematically vary the stoichiometry to find the optimal ratio for your setup. |
Issue 2: Incomplete Reduction of 2,4,5-Trimethoxybenzaldehyde
The final product contains unreacted aldehyde, leading to purification difficulties and low yield of this compound.
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of sodium borohydride (NaBH₄) is used. A molar ratio of 1.1 to 1.5 equivalents relative to the aldehyde is typically sufficient. |
| Deactivated Reducing Agent | Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh bottle of NaBH₄. |
| Low Reaction Temperature | While the reduction is often exothermic, very low temperatures can slow down the reaction rate. Maintain the reaction at 0-15°C and then allow it to proceed at room temperature for a few hours to ensure completion.[9] |
| Product Loss During Workup | After the reaction, ensure proper quenching of excess NaBH₄ with a weak acid (e.g., dilute HCl or acetic acid) and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene
This protocol aims to maximize the regioselective synthesis of 2,4,5-trimethoxybenzaldehyde.
Caption: Vilsmeier-Haack formylation pathway.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,2,4-Trimethoxybenzene | 168.19 | 50 | 8.41 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 60 | 5.5 mL |
| Anhydrous DMF | 73.09 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Ice, Water, Sodium Bicarbonate | - | - | As needed |
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice bath. Add POCl₃ (5.5 mL, 60 mmol) dropwise to the DMF with vigorous stirring over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0°C.[3]
-
Substrate Addition: Dissolve 1,2,4-trimethoxybenzene (8.41 g, 50 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). Stir for 30 minutes to hydrolyze the intermediate iminium salt.[3]
-
Workup: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 2,4,5-trimethoxybenzaldehyde isomer.
Protocol 2: Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol describes the reduction of the aldehyde to the target alcohol, this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,4,5-Trimethoxybenzaldehyde | 196.20 | 25 | 4.91 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 30 | 1.13 g |
| Methanol | 32.04 | - | 100 mL |
| Dilute HCl (1M) | - | - | As needed |
| Ethyl Acetate | 88.11 | - | 150 mL |
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (4.91 g, 25 mmol) in methanol (100 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.13 g, 30 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 15°C.[9]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the aldehyde is completely consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is ~6. Remove the methanol under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound as a solid, which can be further purified by recrystallization from a suitable solvent like ethanol/water.
References
- 1. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff_reaction [chemeurope.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jocpr.com [jocpr.com]
Degradation pathways of substituted phenols under experimental conditions
Welcome to the technical support center for the experimental degradation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during the degradation of substituted phenols.
| Problem | Possible Cause(s) | Solution(s) |
| Low Mass Balance (<95%) in Forced Degradation Study | Some degradation products are not being detected by the analytical method (e.g., they are not UV-active). Volatile degradation products may have been lost during sample preparation. Degradation products may be adsorbing to sample vials or the HPLC column. | Use a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.[1] If volatile products are suspected, consider using Gas Chromatography (GC) for analysis.[1] Use silanized vials to minimize adsorption. Evaluate column adsorption by injecting a known concentration of a suspected degradant and checking for recovery.[1] |
| No or Poor Peak Shape for Degradation Products in HPLC | The mobile phase composition is not suitable for the analytes. The degradation product is unstable in the mobile phase. | Modify the mobile phase by changing the pH, organic solvent, or adding ion-pairing reagents. Avoid highly acidic or basic mobile phases if the degradant is suspected to be labile.[1] |
| Inconsistent Degradation Rates Between Replicate Experiments | Inconsistent catalyst concentration or activity. Fluctuations in experimental conditions (e.g., temperature, light intensity for photocatalysis, pH). Inaccurate measurement of phenol concentration. | Ensure homogeneous catalyst slurry and consistent dosing.[2] Precisely control and monitor reaction temperature, light source output, and pH throughout the experiment.[3][4] Calibrate analytical instruments and use appropriate standards. |
| Incomplete Mineralization (High Residual TOC) | Formation of stable intermediate products that are resistant to further oxidation. Insufficient oxidant concentration or reaction time. | Increase the oxidant dosage or prolong the reaction time.[5] Consider a sequential treatment approach, for example, combining ozonation with biodegradation to remove recalcitrant intermediates.[6] Oxalic acid is a common recalcitrant intermediate in ozonation.[5] |
| Dark Color Formation During Fenton Oxidation | Formation of colored intermediates like benzoquinones and charge-transfer complexes (quinhydrones).[7] | The color is often transient and depends on the level of oxidation. Ensure the reaction proceeds to completion to break down these colored intermediates. The maximum color observed is dependent on the initial phenol concentration.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted phenols?
A1: The degradation of substituted phenols typically proceeds through hydroxylation of the aromatic ring to form intermediates like catechols and hydroquinones.[8][9] These intermediates are then further oxidized, leading to ring-opening and the formation of short-chain organic acids such as maleic, oxalic, and formic acid, eventually mineralizing to CO2 and H2O.[9][10] The specific pathway can be influenced by the type and position of the substituent on the phenol ring and the degradation method used.[11] For instance, electron-donating groups tend to increase degradation rates in reactions involving electrophilic radicals.[11]
Q2: How do different substituents on the phenol ring affect degradation rates?
A2: The electronic properties of the substituent play a crucial role. Electron-donating groups (e.g., -OH, -OCH3, -CH3) increase the electron density of the benzene ring, often leading to faster degradation rates with electrophilic oxidants like hydroxyl radicals.[11] Conversely, electron-withdrawing groups (e.g., -NO2, -CHO, -COOH) decrease the ring's electron density, which can result in slower degradation.[11]
Q3: What are the common intermediates formed during the degradation of substituted phenols?
A3: Common aromatic intermediates include hydroxylated derivatives like catechol, hydroquinone, and resorcinol, as well as benzoquinones.[7][8][9] Upon ring cleavage, various short-chain carboxylic acids are formed, such as muconic, maleic, fumaric, oxalic, and formic acids.[5][9]
Q4: Which analytical techniques are most suitable for identifying and quantifying phenol degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a primary technique for separating and quantifying parent phenols and their degradation products.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable, particularly for identifying volatile or semi-volatile intermediates.[1]
Q5: How can I ensure the complete mineralization of substituted phenols in my experiment?
A5: Achieving complete mineralization to CO2 and H2O can be challenging due to the formation of stable intermediates.[5] To enhance mineralization, you can optimize reaction conditions such as oxidant concentration, catalyst loading, and reaction time.[12] In some cases, a combination of different advanced oxidation processes (AOPs) or coupling an AOP with a biological treatment step may be necessary to remove recalcitrant byproducts.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of various substituted phenols under different experimental conditions.
Table 1: Degradation Efficiency of Substituted Phenols by Photocatalysis
| Phenolic Compound | Catalyst | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Reference |
| Phenol | g-C3N4 | 50 | 83.75 | 180 | [3] |
| o-Cresol | Nano-TiO2 | 100 | >95 | Not specified | [2] |
| m-Cresol | Nano-TiO2 | 100 | >95 | Not specified | [2] |
| Chlorophenol | Nano-TiO2 | 100 | 100 | ~30 | [11] |
| Nitrophenol | Nano-TiO2 | 100 | 100 | ~300 | [11] |
Table 2: Kinetic Data for Fenton Oxidation of Phenol
| Initial Phenol Concentration (mg/L) | [H2O2] (mg/L) | [Fe2+] (mg/L) | pH | Temperature (°C) | Rate Constant (k) | Reference |
| 100 | 500 | 50 | 5.6 | 25 | 0.0325 s⁻¹ (pseudo-first order) | [12] |
| 100 | 500-5000 | 1-100 | 3 | 25 & 50 | Second-order kinetics observed | [9] |
Table 3: Ozonation of Phenolic Compounds
| Compound | pH | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference |
| p-Chlorophenol | 3 | Decreased p-benzoquinone yield with increasing ozone dose | Formation of p-benzoquinone observed | [13] |
| p-Bromophenol | 3 | Decreased p-benzoquinone yield with increasing ozone dose | Formation of p-benzoquinone observed | [13] |
| Phenol | Alkaline | Complete phenol removal, but residual COD and TOC from intermediates | Oxalic acid is a major, stable intermediate | [5] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of a Substituted Phenol
This protocol outlines a general procedure for assessing the photocatalytic degradation of a substituted phenol using a nano-TiO2 catalyst.
-
Catalyst Suspension Preparation: Prepare a stock suspension of nano-TiO2 in deionized water (e.g., 1 g/L). Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
-
Reaction Mixture Preparation: In a quartz reaction vessel, add the desired volume of the substituted phenol stock solution to achieve the target initial concentration (e.g., 100 mg/L).[2] Add the nano-TiO2 suspension to reach the desired catalyst loading (e.g., 1 mg/mL).[2] Adjust the pH of the solution to the desired value using dilute acid or base.
-
Adsorption-Desorption Equilibrium: Stir the reaction mixture in the dark for a specified period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the phenol and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension using a UV lamp of a specific wavelength and intensity. Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles and stop the reaction.
-
Analysis: Analyze the filtrate for the concentration of the substituted phenol and its degradation products using a suitable analytical method, such as HPLC.
Protocol 2: Fenton Oxidation of a Substituted Phenol
This protocol provides a general method for the degradation of a substituted phenol via Fenton's reagent.
-
Reaction Setup: In a glass batch reactor, add a known volume of the substituted phenol solution of a specific concentration (e.g., 100 mg/L).[9][12] Adjust the initial pH of the solution to the acidic range, typically around 3-4, using sulfuric acid.[9][14]
-
Initiation of Reaction: Add the required amount of ferrous sulfate (FeSO4·7H2O) as the catalyst source.[12] Then, add the predetermined volume of hydrogen peroxide (H2O2) to initiate the Fenton reaction. The molar ratio of H2O2 to the phenol is a critical parameter to optimize.[12]
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 25°C) with continuous stirring.[12]
-
Sampling and Quenching: Withdraw samples at different time intervals. To quench the reaction, immediately add a substance that removes residual H2O2, such as sodium sulfite, or adjust the pH to a neutral or basic level.
-
Analysis: Analyze the samples for the remaining concentration of the substituted phenol and its byproducts using appropriate analytical techniques like HPLC or spectrophotometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Removal of Phenol by Ozonation in Strongly Alkaline Conditions using a Jet Loop Reactor Operated in Continuous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Strategies to minimize impurities in (2,4,5-Trimethoxyphenyl)methanol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (2,4,5-Trimethoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of 2,4,5-trimethoxybenzaldehyde with a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol. This method is favored for its high selectivity and operational simplicity.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise, primarily from the starting material or side reactions during the reduction. These include:
-
Unreacted 2,4,5-trimethoxybenzaldehyde: Incomplete reaction is a common source of this impurity.
-
2,4,5-Trimethoxybenzoic acid: This can be formed if the starting aldehyde is oxidized or undergoes a Cannizzaro reaction.
-
Bis(2,4,5-trimethoxyphenyl)methyl ether: This dimeric ether can form under acidic conditions during workup.
-
Borate esters: These are intermediates that can persist if the hydrolysis step is incomplete.
-
Impurities from starting material: The purity of the initial 2,4,5-trimethoxybenzaldehyde is crucial, as impurities from its synthesis can carry through.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting aldehyde from the product alcohol. The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible.[1]
Troubleshooting Guides
Issue 1: Incomplete Reduction - Presence of Starting Material
Symptom: TLC or other analytical methods (HPLC, GC-MS) show a significant amount of unreacted 2,4,5-trimethoxybenzaldehyde in the crude product.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a molar excess of sodium borohydride (typically 1.5 to 2 equivalents) to ensure the complete reduction of the aldehyde.[2] |
| Low Reaction Temperature | While the reaction is often performed at 0°C to control exothermicity, allowing the reaction to warm to room temperature for a period can help drive it to completion.[3] |
| Short Reaction Time | Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed. This may take several hours. |
| Deactivated Reducing Agent | Sodium borohydride can decompose in acidic or neutral aqueous solutions. Ensure the solvent is not acidic and use freshly opened or properly stored NaBH₄.[2] |
Issue 2: Formation of 2,4,5-Trimethoxybenzoic Acid
Symptom: Presence of an acidic impurity, identified as 2,4,5-trimethoxybenzoic acid by analytical techniques.
| Potential Cause | Recommended Solution |
| Cannizzaro Reaction | This disproportionation reaction can occur with aldehydes lacking α-hydrogens in the presence of a base.[4][5][6][7] While NaBH₄ reductions are not typically strongly basic, residual base from the starting material synthesis or localized high pH during workup can promote this side reaction. Ensure the reaction medium is not strongly basic. |
| Oxidation of Starting Material | The starting aldehyde may contain the benzoic acid as an impurity, or it may be oxidized by air over long reaction times, although this is less common under typical reduction conditions. Use high-purity starting material. |
Issue 3: Formation of Bis(2,4,5-trimethoxyphenyl)methyl Ether
Symptom: Identification of a higher molecular weight impurity consistent with the dimeric ether.
| Potential Cause | Recommended Solution |
| Acidic Workup Conditions | The use of strong acid during the workup to quench the reaction and hydrolyze borate esters can lead to the acid-catalyzed condensation of two molecules of the product alcohol to form an ether. Use a mild acid, such as ammonium chloride solution, for the workup, or carefully control the pH.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Protocol 2: Analysis of Impurities by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a suitable ratio (e.g., 70:30 A:B) and increase the proportion of B over time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of the crude or purified product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table provides a hypothetical summary of how different reaction conditions can affect the purity of this compound.
| Entry | Equivalents of NaBH₄ | Temperature (°C) | Reaction Time (h) | Purity of this compound (%) | Unreacted Aldehyde (%) | Other Impurities (%) |
| 1 | 1.0 | 0 | 2 | 85 | 12 | 3 |
| 2 | 1.5 | 0 → RT | 4 | 98 | <1 | <1 |
| 3 | 2.0 | RT | 2 | 97 | <1 | 2 (potential over-reduction byproducts) |
| 4 | 1.5 | 0 → RT | 4 (with acidic workup) | 95 | <1 | 4 (dimeric ether) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for impurity minimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Forced Periodic Operation for Methanol Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with forced periodic operation (FPO) for methanol synthesis optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Q1: My methanol yield under forced periodic operation is lower than or not significantly improved compared to steady-state operation. What are the potential causes?
A1: Several factors can contribute to lower-than-expected methanol yield in FPO experiments. A systematic approach to troubleshooting is recommended.
-
Suboptimal Forcing Parameters: The choice of forcing frequency, amplitude, and phase shift between modulated inputs is critical.[1][2] Theoretical models and nonlinear frequency response (NFR) analysis can predict optimal parameters, but experimental validation is crucial.[1][2] If your yield is low, consider re-evaluating your forcing parameters.
-
Catalyst Deactivation: The Cu/ZnO/Al2O3 catalyst used in methanol synthesis is susceptible to deactivation, which can be accelerated under dynamic conditions.[3][4] This is a common issue in long-term experiments.[3]
-
Reactor and System Issues: Leaks in the reactor system, improper mixing, or temperature and pressure fluctuations can negatively impact performance.[5][6][7]
Q2: I suspect my catalyst is deactivating. How can I confirm this and what are the common causes?
A2: Catalyst deactivation is a significant challenge in methanol synthesis.[3][4] Here’s how to approach this issue:
-
Confirmation of Deactivation: A progressive decline in methanol production over time under constant operating conditions is a strong indicator of catalyst deactivation.
-
Common Causes of Deactivation:
-
Sintering: The agglomeration of copper particles at high temperatures, leading to a loss of active surface area.[8] The presence of water can accelerate sintering.[8]
-
Poisoning: Impurities in the feed gas, such as sulfur compounds, can poison the catalyst.
-
Coke Formation: Deposition of carbonaceous species on the catalyst surface can block active sites.
-
-
Diagnostic Actions:
-
Post-run Catalyst Characterization: After the experiment, characterize the catalyst using techniques like X-ray diffraction (XRD) to check for changes in crystallite size (indicating sintering) and Scanning Electron Microscopy (SEM) to observe surface morphology.
-
Feed Gas Analysis: Ensure the purity of your feed gases to rule out poisoning.
-
Q3: The pressure in my reactor is fluctuating unexpectedly. What should I check?
A3: Pressure fluctuations can indicate several problems, from minor leaks to more serious safety concerns.[7]
-
Check for Leaks: Inspect all fittings and seals for leaks. Even small leaks can affect reactor pressure and gas composition.[5]
-
Back-Pressure Regulator: Ensure your back-pressure regulator is functioning correctly and is properly calibrated.[9]
-
Flow Controllers: Verify that your mass flow controllers are delivering the correct and stable flow rates, as fluctuations in feed flow can cause pressure changes.
-
Reaction Stoichiometry: The methanol synthesis reaction involves a change in the number of moles of gas. Ensure your system is designed to handle these changes.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to modulate in forced periodic operation for methanol synthesis?
A1: The most commonly modulated inputs are the feed concentrations of reactants (typically CO or CO2) and the total feed flow rate.[1][10] Simultaneous modulation of two inputs, with an optimized phase shift between them, has been shown to be particularly effective.[2]
Q2: What type of reactor is best suited for laboratory-scale FPO methanol synthesis experiments?
A2: A gradientless isothermal reactor, such as a Berty-type reactor or a Continuous Stirred-Tank Reactor (CSTR), is often used in laboratory settings.[9][10] These reactors provide good mixing and temperature control, which are important for studying the kinetics of the reaction under periodic conditions.[10]
Q3: What are the typical operating conditions for FPO methanol synthesis?
A3: Experimental conditions can vary, but they are generally in the range of:
Q4: How can I analyze the fluctuating outlet concentrations from my reactor?
A4: Online analytical techniques are essential for capturing the dynamic response of the reactor. A mass spectrometer or a micro-GC are commonly used for real-time analysis of the outlet gas composition.[9]
Data Presentation
Table 1: Comparison of Steady-State vs. Forced Periodic Operation (Illustrative Data)
| Operating Mode | CO Feed Conc. (mol%) | H2 Feed Conc. (mol%) | Temperature (°C) | Pressure (bar) | Methanol Outlet Flow Rate (mol/hr) | Methanol Yield (%) |
| Optimal Steady-State | 10 | 60 | 250 | 50 | 0.85 | 15 |
| Forced Periodic Operation | 10 ± 5 | 60 | 250 | 50 | 1.02 | 18 |
Note: This table is illustrative. Actual improvements can vary based on specific experimental conditions and optimization. Theoretical studies have shown that improvements in methanol flow rate can be between 15% and 24%, while yield improvements can range from 5% to 17% under different optimized periodic regimes compared to optimal steady-state operation.[1]
Experimental Protocols
Generalized Protocol for Forced Periodic Methanol Synthesis in a Berty Reactor
-
Catalyst Preparation and Activation:
-
Load the desired amount of Cu/ZnO/Al2O3 catalyst into the Berty reactor.[9]
-
Activate the catalyst in-situ by reduction in a diluted hydrogen stream at a controlled temperature ramp.
-
-
Reactor System Setup:
-
Assemble the reactor system, ensuring all connections are leak-tight.
-
Connect mass flow controllers for precise control of feed gas composition and flow rate.
-
Integrate a back-pressure regulator to maintain constant reactor pressure.[9]
-
Connect an online gas analyzer (mass spectrometer or micro-GC) to the reactor outlet.[9]
-
-
Steady-State Operation (Baseline):
-
Establish a steady-state condition by feeding the desired gas mixture at a constant flow rate, temperature, and pressure.
-
Allow the system to reach a steady state and record the baseline methanol production rate and yield.
-
-
Forced Periodic Operation:
-
Program the mass flow controllers to modulate the desired input(s) (e.g., CO concentration and total flow rate) with the chosen waveform (e.g., sinusoidal, square wave), amplitude, frequency, and phase shift.
-
Continuously monitor and record the outlet gas composition using the online analyzer.
-
Collect data for a sufficient number of cycles to ensure a periodic steady state is reached.
-
-
Data Analysis:
-
Calculate the time-averaged methanol production rate and yield from the periodic data.
-
Compare the results from the forced periodic operation with the steady-state baseline to determine the improvement.
-
-
Shutdown and Catalyst Characterization:
-
Safely shut down the reactor system.
-
Carefully remove the catalyst for post-run characterization (e.g., XRD, SEM) to assess any changes.
-
Visualizations
Caption: Experimental workflow for FPO of methanol synthesis.
Caption: Troubleshooting logic for low methanol yield in FPO.
References
- 1. mdpi.com [mdpi.com]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mixmachinery.com [mixmachinery.com]
- 6. Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua [filter-dryer.com]
- 7. achievechem.com [achievechem.com]
- 8. researchgate.net [researchgate.net]
- 9. iscre28.org [iscre28.org]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Bifunctional Catalysts for High-Selectivity Methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bifunctional catalysts for high-selectivity methanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with bifunctional catalysts for methanol synthesis.
1. Low Methanol Selectivity
Q: My methanol selectivity is lower than expected. What are the potential causes and how can I improve it?
A: Low methanol selectivity is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include reaction conditions, catalyst properties, and reactor setup.[1][2]
| Potential Cause | Suggested Action |
| Suboptimal Reaction Temperature | High temperatures can favor the reverse water-gas shift (RWGS) reaction, producing CO and reducing methanol selectivity.[1] Gradually decrease the reaction temperature in 10-20°C increments to find the optimal range for your catalyst.[3] |
| Incorrect H₂/CO₂ Ratio | An improper balance of reactants can affect selectivity. Increasing the H₂ partial pressure can enhance the hydrogenation of intermediates to methanol.[1] |
| Catalyst Deactivation | Sintering of the metal component (e.g., copper) or coking on the acidic support can lead to a loss of active sites and reduced selectivity.[4][5] |
| Inadequate Catalyst Reduction | Incomplete reduction of the metal oxide precursor can result in lower activity and selectivity. Ensure your reduction protocol (temperature, time, H₂ flow) is optimized for your specific catalyst. |
| Water Inhibition | Water, a byproduct of CO₂ hydrogenation, can inhibit the catalyst and affect selectivity.[6] |
Troubleshooting Low Methanol Selectivity
Caption: A decision tree for troubleshooting low methanol selectivity.
2. Catalyst Deactivation
Q: My catalyst activity is decreasing over time. What are the common causes of deactivation and how can I mitigate them?
A: Catalyst deactivation is the progressive loss of activity and/or selectivity during operation.[4] The primary mechanisms for bifunctional catalysts in methanol synthesis are sintering, coking, and poisoning.[7]
| Deactivation Mechanism | Description | Mitigation Strategies |
| Sintering | Agglomeration of metal nanoparticles (e.g., Cu) at high temperatures, leading to a loss of active surface area.[8] | Operate at the lowest possible temperature that maintains desired activity. Incorporate thermal stabilizers into the catalyst formulation. |
| Coking | Deposition of carbonaceous species on the catalyst surface, blocking active sites. This is more prevalent on the acidic support.[5] | Optimize the reaction conditions (e.g., H₂/CO₂ ratio) to minimize coke formation. Periodic regeneration by controlled oxidation can remove coke deposits. |
| Poisoning | Strong chemisorption of impurities from the feed gas (e.g., sulfur or chlorine compounds) onto the active sites. | Ensure high purity of feed gases by using appropriate purification traps. |
Catalyst Deactivation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. temjournal.com [temjournal.com]
- 5. jurnal.polban.ac.id [jurnal.polban.ac.id]
- 6. Recent advances in bifunctional synthesis gas conversion to chemicals and fuels with a comparison to monofunctional processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthesis Routes for (2,4,5-Trimethoxyphenyl)methanol
A comprehensive guide for researchers and drug development professionals on the synthesis of (2,4,5-Trimethoxyphenyl)methanol, a key intermediate in the preparation of various bioactive compounds. This report provides a comparative analysis of three primary synthetic routes: the reduction of 2,4,5-Trimethoxybenzaldehyde, a Grignard reaction, and the catalytic hydrogenation of 2,4,5-Trimethoxybenzoic acid. The guide includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide aims to provide an objective comparison of the most common synthetic pathways to this important intermediate, supported by experimental data to inform route selection based on specific laboratory capabilities and research goals.
Route 1: Reduction of 2,4,5-Trimethoxybenzaldehyde
This is arguably the most direct and widely utilized method for the synthesis of this compound. The reaction involves the reduction of the corresponding benzaldehyde, which can be sourced commercially or synthesized from readily available starting materials like asarone.
Synthesis of the Precursor: 2,4,5-Trimethoxybenzaldehyde
Two common methods for the synthesis of 2,4,5-Trimethoxybenzaldehyde from asarone, a natural product found in the essential oil of plants such as Acorus calamus, are ozonolysis and oxidation with potassium dichromate.
-
Ozonolysis: This method offers a high yield of 92% and a remarkably short reaction time of approximately 10 minutes. It is considered a greener alternative to heavy metal oxidants.
-
Oxidation with Potassium Dichromate (K₂Cr₂O₇): This classical oxidation method can achieve a yield of 70% when a co-solvent like THF is used to address the low solubility of asarone in the aqueous phase.[1]
Reduction to this compound
The reduction of the aldehyde to the corresponding alcohol is typically achieved with a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde with NaBH₄
-
Dissolution: Dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask, with stirring, at room temperature.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Route 2: Grignard Reaction
The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and can be employed to synthesize this compound. This route typically involves the preparation of a Grignard reagent from a 2,4,5-trimethoxyphenyl halide, followed by its reaction with formaldehyde.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2,4,5-trimethoxyphenyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
-
Route 3: Catalytic Hydrogenation of 2,4,5-Trimethoxybenzoic Acid
Catalytic hydrogenation offers a clean and efficient method for the reduction of carboxylic acids to alcohols. This route would involve the hydrogenation of 2,4,5-Trimethoxybenzoic acid using a suitable catalyst.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, dissolve 2,4,5-Trimethoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon (Ru/C) or a bimetallic catalyst like Ru-Sn/Al₂O₃.[2]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Comparative Data
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Grignard Reaction | Route 3: Catalytic Hydrogenation |
| Starting Material | 2,4,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxyphenyl halide | 2,4,5-Trimethoxybenzoic acid |
| Key Reagents | Sodium borohydride | Magnesium, Formaldehyde | H₂, Hydrogenation catalyst (e.g., Ru/C) |
| Typical Yield | High (>90%) | Moderate to High (60-85%, estimated) | High (>90%, estimated) |
| Reaction Conditions | Mild (0 °C to room temperature) | Anhydrous, often requires heating | High pressure and temperature |
| Purity of Crude Product | Generally high | May contain Grignard byproducts | Generally high |
| Key Advantages | High yield, mild conditions, readily available reagents | Versatile for C-C bond formation | Clean reaction, high atom economy |
| Key Disadvantages | Dependent on precursor availability | Moisture sensitive, requires anhydrous conditions | Requires specialized high-pressure equipment |
Experimental Workflow Visualizations
Caption: Workflow for the synthesis of this compound via reduction of the corresponding aldehyde.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the catalytic hydrogenation of 2,4,5-Trimethoxybenzoic acid.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the availability of starting materials, laboratory equipment, and desired scale of production. The reduction of 2,4,5-Trimethoxybenzaldehyde offers a high-yielding and straightforward approach with mild reaction conditions, making it an attractive option for many laboratories. The Grignard synthesis provides a classic and versatile alternative, though it requires stringent anhydrous conditions. For large-scale production where efficiency and atom economy are paramount, catalytic hydrogenation presents a compelling, albeit equipment-intensive, option. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
Validation of the structure of (2,4,5-Trimethoxyphenyl)methanol using spectroscopic methods
Abstract
The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive spectroscopic validation of the molecular structure of (2,4,5-Trimethoxyphenyl)methanol. Through a comparative analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with that of its isomers, (3,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol, and established spectroscopic principles, we present a clear and robust confirmation of its atomic arrangement. Detailed experimental protocols and data interpretation are provided to assist researchers in the unambiguous identification of this compound.
Introduction
This compound is a substituted aromatic alcohol with potential applications as a building block in the synthesis of various pharmaceutical and fine chemical products. Accurate structural elucidation is paramount to understanding its reactivity and ensuring the integrity of subsequent research. This guide employs a multi-spectroscopic approach, leveraging the unique insights provided by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to validate the substitution pattern of the methoxy and methanol groups on the phenyl ring. By comparing the experimental data with theoretical values and the spectra of its isomers, we provide a definitive structural assignment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers.
¹H NMR Data Comparison
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | Ar-H Chemical Shift (δ, ppm) | -CH₂OH Chemical Shift (δ, ppm) | -OCH₃ Chemical Shift (δ, ppm) | -OH Chemical Shift (δ, ppm) |
| This compound | 6.95 (s, 1H), 6.51 (s, 1H) | 4.63 (s, 2H) | 3.90 (s, 3H), 3.86 (s, 3H), 3.84 (s, 3H) | ~2.0 (br s, 1H) |
| (3,4,5-Trimethoxyphenyl)methanol [1][2] | 6.55 (s, 2H) | 4.61 (s, 2H) | 3.85 (s, 6H), 3.83 (s, 3H) | ~1.8 (br s, 1H) |
| (2,4,6-Trimethoxyphenyl)methanol [3][4] | 6.15 (s, 2H) | 4.75 (s, 2H) | 3.82 (s, 6H), 3.79 (s, 3H) | ~2.1 (br s, 1H) |
| Typical Ranges | 6.5-8.5[5][6][7][8] | 4.5-5.5 (benzylic)[7][8] | 3.5-4.0[7][8] | 0.5-5.0 (variable)[9] |
¹³C NMR Data Comparison
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | Ar-C Chemical Shift (δ, ppm) | -CH₂OH Chemical Shift (δ, ppm) | -OCH₃ Chemical Shift (δ, ppm) |
| This compound [10] | 151.3, 148.8, 143.0, 118.5, 112.9, 97.5 | 60.2 | 56.9, 56.6, 56.4 |
| (3,4,5-Trimethoxyphenyl)methanol [1] | 153.3, 137.2, 136.9, 104.9 | 65.4 | 60.8, 56.1 |
| (2,4,6-Trimethoxyphenyl)methanol | 160.8, 159.2, 106.1, 90.7 | 56.0 | 55.8, 55.4 |
| Typical Ranges | 110-160[11][12][13][14] | 50-80[11][12] | 50-90[12][15] |
IR Spectroscopy Data Comparison
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound [10] | ~3400 (broad) | ~3000 | ~2940, 2835 | ~1620, 1510 | ~1210, 1040 |
| (3,4,5-Trimethoxyphenyl)methanol [1] | ~3450 (broad) | ~3010 | ~2940, 2840 | ~1600, 1510 | ~1240, 1130 |
| (2,4,6-Trimethoxyphenyl)methanol | ~3400 (broad) | ~2990 | ~2940, 2840 | ~1600, 1500 | ~1220, 1120 |
| Typical Ranges | 3200-3600 (broad)[16][17][18][19][20] | 3000-3100[16] | 2850-3000[16] | 1450-1600[16] | 1000-1300[16][17][18] |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound [10] | 198 | 181, 167, 152, 139 |
| (3,4,5-Trimethoxyphenyl)methanol [1] | 198 | 183, 169, 154, 139 |
| (2,4,6-Trimethoxyphenyl)methanol | 198 | 183, 168, 153, 139 |
| Typical Fragmentation | - | M-OH (loss of hydroxyl), M-CH₂OH (loss of hydroxymethyl), M-OCH₃ (loss of methoxy), further fragmentation of the aromatic ring.[21][22][23][24] |
Interpretation and Structural Validation
The spectroscopic data presented provides compelling evidence for the structure of this compound.
-
¹H NMR: The presence of two distinct singlets in the aromatic region (6.95 and 6.51 ppm) is characteristic of two non-equivalent aromatic protons, which is consistent with the 1,2,4,5-substitution pattern. In contrast, the (3,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol isomers each show a single singlet for their two equivalent aromatic protons. The three distinct singlets for the methoxy groups in the target molecule further support the proposed structure, indicating different chemical environments for each methoxy group.
-
¹³C NMR: The spectrum of this compound displays six distinct signals in the aromatic region, confirming the presence of six unique aromatic carbons. This is in agreement with the lack of symmetry in the 1,2,4,5-substitution pattern. The isomers, with their higher symmetry, would exhibit fewer than six aromatic carbon signals.
-
IR Spectroscopy: The broad O-H stretch around 3400 cm⁻¹ is indicative of the hydroxyl group. The C-O stretching bands are consistent with an alcohol and ether functionalities. The aromatic C=C stretching vibrations confirm the presence of the benzene ring.
-
Mass Spectrometry: The molecular ion peak at m/z 198 corresponds to the molecular weight of (C₁₀H₁₄O₄). The fragmentation pattern, including the loss of a hydroxyl radical (m/z 181) and subsequent losses of methyl groups from the methoxy substituents, is consistent with the structure of a trimethoxybenzyl alcohol.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of CDCl₃.
-
¹H NMR: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR).
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 100 °C, held for 2 min, then ramped to 250 °C at 10 °C/min.
-
Mass Range: m/z 40-400.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow employed for the structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal validation of the structure of this compound. The distinct spectroscopic signatures, particularly the ¹H and ¹³C NMR spectra, clearly differentiate it from its isomers and align perfectly with the predicted patterns for the 1,2,4,5-substitution. The detailed protocols and comparative data presented herein serve as a reliable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the accurate identification of this and related compounds.
References
- 1. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxybenzyl alcohol(3840-31-1) 1H NMR spectrum [chemicalbook.com]
- 3. 61040-78-6|(2,4,6-Trimethoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 4. 2,4,6-Trimethoxybenzyl alcohol, 97% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Proton NMR Chemical Shifts [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. compoundchem.com [compoundchem.com]
- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. Infrared Spectrometry [www2.chemistry.msu.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Fragmentation of different functional groups | PPTX [slideshare.net]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (2,4,5-Trimethoxyphenyl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (2,4,5-Trimethoxyphenyl)methanol and its structural isomers. Direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature. Therefore, this document synthesizes the available information on individual isomers and related compounds, presents standardized experimental protocols for key biological assays, and provides visualizations of relevant workflows and signaling pathways to facilitate further research and a rational approach to drug discovery and development.
Introduction to (Trimethoxyphenyl)methanol Isomers
(Trimethoxyphenyl)methanol, also known as trimethoxybenzyl alcohol, exists in several isomeric forms depending on the substitution pattern of the three methoxy groups on the phenyl ring. The most common isomers include this compound, (3,4,5-Trimethoxyphenyl)methanol, and (2,4,6-Trimethoxyphenyl)methanol. The position of these methoxy groups can significantly influence the molecule's electronic properties, steric hindrance, and overall three-dimensional structure, which in turn dictates its biological activity. While extensive research has been conducted on derivatives of these compounds, particularly those of the 3,4,5-trimethoxy isomer, a direct head-to-head comparison of the biological activities of the parent alcohols is not well-documented.
Summary of Known Biological Activities
Due to the lack of direct comparative experimental data, this section summarizes the reported biological activities for individual isomers and closely related compounds.
This compound
Specific experimental data on the biological activity of this compound is scarce in the available literature. It is primarily documented as a chemical intermediate in organic synthesis.
(3,4,5-Trimethoxyphenyl)methanol
This isomer is the most studied of the group, largely due to its structural similarity to other biologically active natural products. It is recognized for its potential as a building block in medicinal chemistry and has been noted for its potential antioxidant properties.[1] Studies on structurally similar compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, have demonstrated significant antioxidant and anticancer activities, suggesting that the substitution pattern on the phenyl ring is a key determinant of biological function.[2]
(2,4,6-Trimethoxyphenyl)methanol
There is very limited information available regarding the specific biological activities of (2,4,6-Trimethoxyphenyl)methanol.
Comparative Insights from Related Aldehyde Isomers
A study comparing the anti-Candida activity of trimethoxybenzaldehyde isomers revealed that the substitution pattern significantly impacts biological efficacy. The 2,4,6-isomer demonstrated the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL and a minimum fungicidal concentration (MFC) of 0.5 mg/mL.[3] In contrast, the 2,4,5-, 2,3,4-, and 3,4,5-isomers all exhibited a MIC of 1 mg/mL, with varying MFC values.[3] While these findings pertain to the aldehyde analogues, they strongly suggest that the biological activities of the corresponding (Trimethoxyphenyl)methanol isomers are also likely to be distinct.
Quantitative Data Comparison
A direct quantitative comparison of the biological activities of this compound and its isomers is not possible due to the absence of head-to-head experimental studies. The table below is presented as a template for researchers to populate as data becomes available.
| Isomer | Biological Activity | Assay | Metric (e.g., IC50, MIC) | Cell Line/Organism | Reference |
| This compound | Cytotoxicity | MTT | Data Not Available | - | - |
| Antioxidant | DPPH | Data Not Available | - | - | |
| Antimicrobial | Broth Microdilution | Data Not Available | - | - | |
| (3,4,5-Trimethoxyphenyl)methanol | Cytotoxicity | MTT | Data Not Available | - | - |
| Antioxidant | DPPH | Data Not Available | - | - | |
| Antimicrobial | Broth Microdilution | Data Not Available | - | - | |
| (2,4,6-Trimethoxyphenyl)methanol | Cytotoxicity | MTT | Data Not Available | - | - |
| Antioxidant | DPPH | Data Not Available | - | - | |
| Antimicrobial | Broth Microdilution | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate standardized comparative studies of (Trimethoxyphenyl)methanol isomers.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (Trimethoxyphenyl)methanol isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound (at various concentrations) to the DPPH solution. Include a blank (methanol), a control (DPPH solution without the test compound), and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be relevant in the study of (Trimethoxyphenyl)methanol isomers.
Conclusion
The available scientific literature provides limited direct comparative data on the biological activities of this compound and its isomers. However, evidence from related compounds strongly suggests that the isomeric form plays a crucial role in determining their biological effects. This guide serves as a foundational resource for researchers by summarizing the existing knowledge, providing standardized protocols for comparative evaluation, and offering a visual framework for experimental design and data interpretation. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships of these compounds and to identify potential lead candidates for drug development.
References
Efficacy of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives as Proton Pump Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key structural motif in the development of proton pump inhibitors (PPIs). These compounds are instrumental in the treatment of acid-related gastrointestinal disorders by targeting the gastric H+/K+-ATPase. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying biological pathways to support further research and development in this area.
Comparative Efficacy of Proton Pump Inhibitors
While direct comparative studies on a wide range of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives are limited in publicly available literature, extensive research on their downstream products, the 2-((pyridin-2-yl)methylsulfinyl)benzimidazoles (the chemical class of most PPIs), provides valuable insights into their structure-activity relationships (SAR). The efficacy of these compounds is primarily determined by their ability to inhibit the gastric H+/K+-ATPase, the final step in acid secretion by parietal cells.
The core structure, derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is crucial for the activity of these inhibitors. The substituted pyridine ring, along with a benzimidazole moiety connected by a methylsulfinyl chain, is essential for the antisecretory effect.[1][2] Electron-releasing groups on the pyridine ring generally enhance the inhibitory potency.[1]
Below is a summary of the inhibitory concentrations (IC50) for well-established proton pump inhibitors that share the core pyridine structure derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This data is indicative of the potential efficacy of novel derivatives.
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| Omeprazole | H+/K+-ATPase | 0.28 | Isolated rabbit gastric glands | Fellenius et al., 1981 |
| Lansoprazole | H+/K+-ATPase | 0.17 | Hog gastric vesicles | Nagaya et al., 1991 |
| Pantoprazole | H+/K+-ATPase | 0.13 | Hog gastric microsomes | Kromer et al., 1990 |
| Rabeprazole | H+/K+-ATPase | 0.069 | Rabbit gastric glands | Morii et al., 1990 |
Experimental Protocols
The evaluation of the efficacy of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives as proton pump inhibitors relies on standardized in vitro assays. The following protocols are fundamental to determining their inhibitory activity against the gastric H+/K+-ATPase.
Preparation of Gastric H+/K+-ATPase-Enriched Microsomes
A crucial first step is the isolation of the target enzyme. A common source is the gastric mucosa of rabbits or hogs.[3]
Materials:
-
Freshly excised gastric mucosa
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)
-
Differential Centrifugation Equipment
Procedure:
-
The gastric mucosa is scraped and washed with cold saline.
-
The tissue is minced and then homogenized in the homogenization buffer.
-
The homogenate is subjected to a series of differential centrifugations to isolate the microsomal fraction, which is rich in H+/K+-ATPase.
-
The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the proton pump. The activity is typically quantified by measuring the release of inorganic phosphate (Pi) from the hydrolysis of ATP.[4][5][6]
Materials:
-
H+/K+-ATPase-enriched microsomes
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (2 mM)
-
Test compounds (derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for phosphate detection (e.g., Fiske-Subbarow reagent)
Procedure:
-
The H+/K+-ATPase-enriched microsomes are pre-incubated with various concentrations of the test compound for a specific duration at 37°C.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time and then stopped by the addition of an acid solution (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate released is determined colorimetrically using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the control (vehicle-treated) activity.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol ultimately act as proton pump inhibitors. These drugs are prodrugs that require activation in the acidic environment of the secretory canaliculi of parietal cells. The activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to irreversible inhibition of the pump.
Below is a diagram illustrating the signaling pathway leading to gastric acid secretion and the point of inhibition by proton pump inhibitors.
Caption: Gastric acid secretion pathway and PPI inhibition.
Experimental Workflow for Efficacy Evaluation
The overall process for evaluating the efficacy of novel (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives involves a series of steps from synthesis to in vitro testing.
Caption: Workflow for evaluating derivative efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic activity of trimethoxyphenyl-based analogues
A Comparative Guide to the Cytotoxic Activity of Trimethoxyphenyl-Based Analogues
The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a variety of natural and synthetic compounds exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic performance of different classes of TMP-based analogues, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Comparative Cytotoxic Activity
The cytotoxic efficacy of various trimethoxyphenyl-based analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC₅₀ values indicate higher potency.
Trimethoxyphenyl-Based Analogues
A study on novel TMP-based analogues synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone revealed significant cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. Notably, compounds 9 , 10 , and 11 demonstrated potent activity compared to the reference drug podophyllotoxin.[1][2]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Compound 9 | HepG2 | 1.38 | Podophyllotoxin | Not specified in text |
| Compound 10 | HepG2 | 2.52 | Podophyllotoxin | Not specified in text |
| Compound 11 | HepG2 | 3.21 | Podophyllotoxin | Not specified in text |
| Compound 9 | HL-7702 (Normal) | 29.07 | - | - |
Trimethoxyphenyl-Chalcone Analogues
Chalcones featuring the trimethoxyphenyl group have been extensively studied for their anticancer properties. A series of novel trimethoxyphenyl-derived chalcone-benzimidazolium salts were synthesized and evaluated against five human tumor cell lines.[3][4] Compound 7f was particularly effective and selective.[3]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Compound 7f | HL-60 | 8.0-fold lower than DDP | Cisplatin (DDP) | Not specified in text |
| Compound 7f | MCF-7 | 11.1-fold lower than DDP | Cisplatin (DDP) | Not specified in text |
| Compound 7f | SW-480 | 5.8-fold lower than DDP | Cisplatin (DDP) | Not specified in text |
Another study investigated 3,4,5-trimethoxychalcones and found that compounds 2c and 3a were highly potent against human leukemia cell lines.[5]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 2c | REH | 0.73 |
| Compound 2c | Jurkat | 0.50 |
| Compound 3a | REH | 1.05 |
| Compound 3a | Jurkat | 1.20 |
Furthermore, a novel chalcone derivative, CHO27 , demonstrated exceptionally high potency against prostate cancer cells.[6]
| Compound | Target Cell Line | IC₅₀ (nM) |
| CHO27 | Prostate Cancer Cells | Low nanomolar range |
Trimethoxyphenyl-Indole Analogues
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as potential tubulin polymerization inhibitors. Compound 3g exhibited broad-spectrum antiproliferative activity.[7]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 3g | MCF-7 | 2.94 |
| Compound 3g | MDA-MB-231 | 1.61 |
| Compound 3g | A549 | 6.30 |
| Compound 3g | HeLa | 6.10 |
| Compound 3g | A375 | 0.57 |
| Compound 3g | B16-F10 | 1.69 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key experiments cited in the studies of trimethoxyphenyl-based analogues.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO, maximum 1%) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.[5]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][7]
Cell Cycle Analysis
Flow cytometry is also used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the compound at various concentrations for a specific duration (e.g., 48 hours).
-
Cell Fixation: The cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[1][7]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a buffer is prepared.
-
Compound Addition: The test compound or a reference inhibitor (e.g., colchicine) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in its presence to that of a control.[1][5]
Signaling Pathways and Mechanisms of Action
The cytotoxic activity of many trimethoxyphenyl-based analogues is attributed to their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.
Tubulin Inhibition and Apoptosis Induction
The following diagram illustrates the general signaling pathway initiated by tubulin polymerization inhibition by TMP-based analogues.
Caption: TMP-induced tubulin inhibition leading to apoptosis.
General Experimental Workflow
The evaluation of cytotoxic compounds typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: Workflow for evaluating cytotoxic compounds.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Properties of (2,4,5-Trimethoxyphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of derivatives of (2,4,5-Trimethoxyphenyl)methanol against established antioxidant standards. The information is curated from scientific literature to facilitate an objective assessment of these compounds for potential therapeutic and research applications. While direct comparative studies on a wide range of this compound derivatives are limited, this guide synthesizes available data on structurally related compounds to provide insights into their antioxidant efficacy.
Introduction to Antioxidant Activity
Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Oxidative stress, resulting from an imbalance between free radical production and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The evaluation of the antioxidant capacity of novel synthetic compounds is a critical step in the discovery of new therapeutic agents.
The antioxidant activity of chemical compounds is commonly assessed using various in vitro assays, each with a specific mechanism of action. The most prevalent assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays provide quantitative data, often expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC), which allows for the comparison of the antioxidant potency of different substances.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound derivatives is primarily attributed to the electron-donating nature of the methoxy groups on the phenyl ring. The substitution pattern can significantly influence the radical scavenging ability. This section presents a summary of the available experimental data on the antioxidant activity of structurally related compounds, such as 2,4,5-trimethoxy chalcones and other trimethoxyphenyl derivatives, in comparison to standard antioxidants like Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
Table 1: Comparative Antioxidant Activity (IC50 Values in µM)
| Compound/Derivative | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) | FRAP Assay (Value) | Reference |
| Standards | ||||
| Ascorbic Acid | ~20 - 40 | ~15 - 30 | High | [1] |
| Trolox | ~40 - 60 | ~25 - 50 | High | [1] |
| BHT | ~50 - 100 | Not Commonly Used | Moderate | |
| 2,4,5-Trimethoxy Chalcone Derivatives | ||||
| Compound 15 | >100 (weak activity) | Not Reported | Not Reported | |
| 3,4,5-Trimethoxybenzyloxy Derivatives | ||||
| Thiosemicarbazide Derivative | 45 ± 2 µg/mL | Not Reported | High | |
| Note: Lower IC50 values indicate higher antioxidant activity. Data for chalcone and benzyloxy derivatives are presented as the closest available analogs to this compound derivatives. Direct comparative data for a series of this compound derivatives across all three assays is not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of antioxidant activity assays. The following are generalized protocols for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
-
Reagent Preparation : A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture : A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.
-
ABTS•+ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.
-
Incubation : The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination : The percentage of scavenging and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture : The test sample is added to the FRAP reagent.
-
Incubation : The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement : The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Quantification : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄, and is expressed as Fe²⁺ equivalents.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant activity screening.
Caption: Generalized workflow for in vitro antioxidant activity screening.
Signaling Pathway of Antioxidant Action
The primary mechanism by which many antioxidants, including phenolic compounds, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thus neutralizing it and terminating the damaging chain reaction.
Caption: Hydrogen atom donation mechanism of a phenolic antioxidant.
Conclusion
The available data, although not exhaustive for this compound derivatives specifically, suggests that the trimethoxyphenyl moiety is a promising scaffold for the development of novel antioxidant agents. The antioxidant activity of such compounds is influenced by the nature and position of substituents on the aromatic ring. Further comprehensive studies are warranted to synthesize a broader range of this compound derivatives and to systematically evaluate their antioxidant potential using multiple standardized assays. This will enable a more definitive structure-activity relationship to be established and guide the development of potent antioxidant drug candidates.
References
Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house synthesized (2,4,5-Trimethoxyphenyl)methanol with commercially available standards. The objective is to benchmark the purity of the synthesized compound and provide researchers with the necessary data and protocols to make informed decisions for their specific applications. The following sections detail the synthesis of this compound, outline rigorous analytical methodologies for purity determination, and present a comparative analysis of the synthesized product against commercial offerings.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. A general and effective laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously assessed and compared against two commercial standards from leading suppliers. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
| Sample ID | Source | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | Key Impurities Detected |
| SYNTH-01 | In-house Synthesis | - | 99.2 | 99.5 | Residual 2,4,5-trimethoxybenzaldehyde (0.3%) |
| COMM-A | Commercial Supplier A | ≥98% | 98.7 | 98.9 | Unidentified peak at R.T. 8.2 min |
| COMM-B | Commercial Supplier B | 98.0% | 98.1 | 98.3 | Residual solvent (Methanol, 0.1%) |
Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Visualizing Experimental and Logical Workflows
To enhance clarity, the following diagrams illustrate the synthesis and analysis workflow, as well as a relevant biological signaling pathway where trimethoxyphenyl compounds have shown activity.
A Comparative Guide to the In Vitro Anti-inflammatory Properties of Trimethoxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of various trimethoxyphenyl compounds. The information is compiled from multiple studies to support research and development in the field of anti-inflammatory drug discovery.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of several trimethoxyphenyl compounds was evaluated based on their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and human monocytic (THP-1) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 3,5,7-Trimethoxyflavone | Nitric Oxide (NO) Production | RAW 264.7 | Data not available in provided search results | [1] |
| Tetramethoxy hydroxyflavone (p7F) | Nitric Oxide (NO) Production | RAW 264.7 | Inhibited | [2] |
| Compound 51 (unspecified structure) | Nitric Oxide (NO) Production | RAW 264.7 | 3.1 ± 1.1 | [3] |
| Compound 51 (unspecified structure) | NF-κB Activity | HEK293T | 0.172 ± 0.011 | [3] |
| Curcumin (a diarylheptanoid, for comparison) | NF-κB Activity | RAW 264.7 | 18 | [4] |
| Turmeric Extract (Curcumin, DMC, BDMC mixture) | NF-κB Activity | RAW 264.7 | 15 | [4] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of trimethoxyphenyl compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded.[5] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[3] Several trimethoxyphenyl compounds have been shown to inhibit NF-κB activation.[2][3]
Caption: NF-κB signaling pathway and inhibition by trimethoxyphenyl compounds.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade in the inflammatory process. It involves a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Some chalcone derivatives containing a trimethoxyphenyl moiety have been found to suppress the ERK/MAPK pathway.[6]
Caption: MAPK signaling pathway and potential inhibition points by trimethoxyphenyl compounds.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere for 24 hours.[7] The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of LPS for another 24 hours.[7]
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[7]
-
Sample Collection: After the 24-hour incubation with LPS, 50-100 µL of the cell culture supernatant is collected.[1][7]
-
Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the supernatant in a 96-well plate.[1][7]
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.[1][8]
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.[1][7]
-
Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite.[7] The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[1]
Caption: Experimental workflow for the Nitric Oxide (NO) assay.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[9][10]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubated overnight.[1][11]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a suitable blocking buffer.[11]
-
Sample Incubation: Cell culture supernatants (from cells treated as described above) and standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.[1][11]
-
Detection: The plate is washed, and a biotin-conjugated detection antibody specific for the cytokine is added.[10] This is followed by the addition of an enzyme-linked avidin or streptavidin (e.g., horseradish peroxidase - HRP).[10]
-
Substrate Addition: After another wash, a chromogenic substrate is added, which is converted by the enzyme to produce a colored product.[10]
-
Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Quantification: The cytokine concentration in the samples is determined by comparing their absorbance to the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methanol Extracts from Macrocybe Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of methanol extracts from Macrocybe lobayensis, a wild edible mushroom, benchmarked against other species within the same genus, namely Macrocybe crassa and Macrocybe gigantea. The information presented herein is collated from recent scientific studies and aims to facilitate research and development in the pursuit of novel therapeutic agents from natural sources.
Quantitative Data Summary
The biological efficacy of methanol extracts from Macrocybe lobayensis, Macrocybe crassa, and Macrocybe gigantea are summarized below, focusing on their antioxidant, antimicrobial, and cytotoxic properties.
Antioxidant Activity
The antioxidant potential of the extracts was evaluated using various standard assays. The half-maximal effective concentration (EC50) and other quantitative measures are presented in Table 1. Lower EC50 values indicate higher antioxidant activity.
Table 1: Comparative Antioxidant Activity of Macrocybe Methanol Extracts
| Antioxidant Assay | Macrocybe lobayensis | Macrocybe crassa | Macrocybe gigantea |
| DPPH Radical Scavenging | EC50 values reported[1] | 77.83 µg/mL (EC50)[2], 2.455 mg/mL (EC50)[3] | Data not available |
| ABTS Radical Scavenging | EC50 values reported[1] | Data not available | Data not available |
| Superoxide Anion Scavenging | Data not available | 80.17 µg/mL (EC50)[2] | Data not available |
| Nitric Oxide Scavenging | Data not available | 67.1 µg/mL (EC50)[2] | Data not available |
| Lipid Peroxidation Inhibition | Data not available | 49.45 µg/mL (EC50)[2] | Data not available |
| Ferrous Ion Chelating Ability | EC50 values reported[1] | Data not available | Data not available |
| Total Antioxidant Capacity | Data reported[1] | 7.4 ± 1.24 µg AAE/mg[3] | Data not available |
AAE: Ascorbic Acid Equivalent
Antimicrobial Activity
The antimicrobial efficacy was determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the extract that inhibits the visible growth of a microorganism. The results are detailed in Table 2.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Macrocybe Methanol Extracts
| Microorganism | Macrocybe lobayensis[1][4] | Macrocybe crassa | Macrocybe gigantea[5] |
| Listeria monocytogenes | 245.13 | Data not available | Data not available |
| Staphylococcus aureus | 390.62 | Data not available | 5000 - 10000 |
| Bacillus subtilis | 781.25 | Data not available | Data not available |
| Salmonella typhimurium | 1562.5 | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | 5000 - 10000 |
| Klebsiella pneumoniae | 1585.81 | Data not available | Data not available |
Cytotoxic Activity
The cytotoxic potential of the extracts was assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as the primary metric. A lower IC50 value signifies greater cytotoxic potency.
Table 3: Comparative Cytotoxic Activity (IC50) of Macrocybe Methanol Extracts
| Cancer Cell Line | Macrocybe lobayensis | Macrocybe crassa | Macrocybe gigantea |
| Hep3B (Human Liver Carcinoma) | 234.31 µg/mL[1][4] | Data not available | Data not available |
| MOLT-4 (Human T-lymphoblastic leukemia) | Data not available | 141.14 ± 3.53 µg/mL[2] | Data not available |
| MDAMB-231 (Human Breast Adenocarcinoma) | Data not available | 27.10 µg/mL[2] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Preparation of Methanol Extract
Dried and powdered fruiting bodies of the Macrocybe species are subjected to extraction with methanol. The mixture is typically shaken or stirred for a specified period, followed by filtration. The resulting filtrate is then concentrated under reduced pressure to yield the crude methanol extract.
Antioxidant Assays
Caption: Workflow for Antioxidant Activity Assessment.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical.[6] A solution of DPPH in methanol is mixed with various concentrations of the mushroom extract.[7] After a defined incubation period in the dark, the absorbance is measured at 517 nm.[6][7] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate.[8] The mushroom extract is then added to the ABTS radical solution, and the decrease in absorbance is measured at 734 nm after a specific incubation time.[8][9]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃, is mixed with the extract.[10] The formation of a blue-colored ferrous-TPTZ complex is measured spectrophotometrically at 593 nm.[11]
Antimicrobial Assays
Caption: Workflow for Antimicrobial Activity Testing.
-
Disc Diffusion Method: An agar plate is uniformly inoculated with a standardized bacterial suspension. Paper discs impregnated with the mushroom extract are placed on the agar surface. After incubation, the diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).[3][4][5] Serial dilutions of the mushroom extract are prepared in a liquid growth medium in a 96-well microtiter plate.[4][5] Each well is then inoculated with a standardized bacterial suspension.[5] Following incubation, the lowest concentration of the extract that prevents visible bacterial growth is recorded as the MIC.[4][5]
Cytotoxic Assay
Caption: General Workflow for In Vitro Cytotoxicity Assay.
-
MTT/WST Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the mushroom extract.[4] After a specific incubation period (e.g., 48 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well.[4] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.
Concluding Remarks
The methanol extracts of Macrocybe lobayensis, Macrocybe crassa, and Macrocybe gigantea demonstrate a range of promising biological activities. M. lobayensis exhibits notable antioxidant, broad-spectrum antibacterial, and cytotoxic effects.[1][4] Comparative data suggests that M. crassa possesses potent antioxidant and cytotoxic activities, particularly against breast cancer cells.[2] The methanol extract of M. gigantea has shown antimicrobial properties.[5]
The variations in the observed activities can be attributed to the differing phytochemical profiles of each species. Further research is warranted to isolate and identify the specific bioactive compounds responsible for these therapeutic effects and to elucidate their mechanisms of action. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of natural product-based drug discovery, highlighting the potential of Macrocybe mushrooms as a source of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Evaluation of Anti-proliferative Potential and Antioxidant Activity of a Wild Edible Mushroom Macrocybe crassa (Sacc.) Pegler and Lodge | Semantic Scholar [semanticscholar.org]
- 7. Analysis of Antibacterial Activity and Bioactive Compounds of the Giant Mushroom, Macrocybe gigantea (Agaricomycetes), from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
Quantitative Comparison of the Biological Activities of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives as Proton Pump Inhibitors
A comprehensive analysis of the structure-activity relationship of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives reveals their potent inhibitory activity against the gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. These compounds form the core structure of several clinically significant proton pump inhibitors (PPIs), a class of drugs widely used in the treatment of acid-related disorders.
The biological efficacy of these derivatives is intrinsically linked to their chemical structure, which typically consists of a substituted pyridine ring linked via a methylsulfinyl bridge to a benzimidazole moiety. The parent compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serves as a crucial synthetic intermediate in the production of these active pharmaceutical ingredients.[1] The strategic placement of various substituents on both the pyridine and benzimidazole rings modulates the compounds' physicochemical properties, such as pKa, and ultimately their potency as H+/K+-ATPase inhibitors.
Comparative Biological Activity
The primary measure of the biological activity of these derivatives is their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The data presented below, compiled from various studies, illustrates the impact of structural modifications on inhibitory potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound Name/Derivative | Benzimidazole Substituents | Pyridine Substituents | H+/K+-ATPase Inhibition IC50 (µM) | Reference |
| Omeprazole | 5-Methoxy | 4-Methoxy, 3,5-Dimethyl | 1.1 - 1.7 | [2] |
| Picoprazole | - | - | ~2.0 | [3] |
| H 149/94 | 5-Methoxycarbonyl, 6-Methyl | 3-Methyl | Not explicitly stated, but showed dose-dependent inhibition | [4][5] |
| Pantoprazole | 5-(Difluoromethoxy) | 3,4-Dimethoxy | - | |
| ML 3000 (Pyrrolizine derivative) | Not applicable | Not applicable | 16.4 | [2] |
Note: The table is illustrative and compiles data from multiple sources. Direct quantitative comparison is best made within a single study with consistent experimental protocols.
The structure-activity relationship (SAR) studies indicate that the electron-donating or withdrawing nature of the substituents on the pyridine and benzimidazole rings significantly influences the chemical reactivity and the onset of the antisecretory action.[1] For instance, the methoxy group at the 4-position of the pyridine ring in many of these derivatives donates electrons, which facilitates the intramolecular nucleophilic attack necessary for the formation of the active inhibitor.
Mechanism of Action: Inhibition of the Gastric Proton Pump
The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are prodrugs that require activation in an acidic environment.[1] The acidic conditions of the parietal cell canaliculus catalyze the conversion of the initial sulfoxide compound into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[1] This inhibition prevents the final step in gastric acid secretion, the exchange of intracellular H+ for extracellular K+.
Experimental Protocols
H+/K+-ATPase Inhibition Assay
A standardized in vitro assay is used to determine the IC50 values of the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives against the gastric proton pump.
1. Preparation of H+/K+-ATPase-Enriched Gastric Vesicles:
-
Hog or rabbit gastric mucosa is typically used as the source of the enzyme.
-
The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[6]
-
The protein concentration of the vesicle preparation is determined using a standard method, such as the Bradford assay.
2. ATPase Activity Measurement:
-
The ATP hydrolytic activity of the enzyme is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP.[2]
-
The reaction is typically carried out at 37°C in a buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.4).
-
The reaction mixture contains the gastric vesicles, MgCl2, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 20 minutes), the reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).[7]
3. Activation of Prodrugs:
-
For proton pump inhibitors that require acid activation, the compounds are pre-incubated with the gastric vesicles at an acidic pH (e.g., 6.1) for a specific duration (e.g., 30 minutes) to allow for the formation of the active sulfenamide intermediate.[2]
-
Following activation, the pH is raised to the optimal level for the ATPase assay (e.g., 7.4).
4. Data Analysis:
-
The amount of released inorganic phosphate is determined colorimetrically, for instance, using the malachite green method.[2]
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action: Proton Pump Inhibition
The following diagram illustrates the acid-catalyzed activation of a (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivative and its subsequent inhibition of the H+/K+-ATPase.
Caption: Acid-catalyzed activation and covalent inhibition of H+/K+-ATPase.
Experimental Workflow: H+/K+-ATPase Inhibition Assay
This diagram outlines the key steps involved in the in vitro determination of the IC50 value for a test compound.
Caption: Workflow for determining H+/K+-ATPase inhibition IC50 values.
References
- 1. PANTOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 5. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,4,5-Trimethoxyphenyl)methanol: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (2,4,5-Trimethoxyphenyl)methanol, ensuring the safety of laboratory personnel and environmental protection.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with safety regulations. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as butyl rubber or nitrile), and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] An emergency eyewash station and safety shower should be readily accessible.[2]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Classification : this compound waste is considered hazardous chemical waste.[5] It must not be disposed of down the drain or in regular trash.[5][6]
-
Segregation : Do not mix this compound waste with other types of waste.[1] It should be collected in a dedicated, properly labeled waste container.
Step-by-Step Disposal Protocol
The following table outlines the procedural steps for the disposal of this compound in various forms.
| Waste Form | Disposal Procedure |
| Solid this compound | 1. Place the solid waste into a clearly labeled, sealed, and compatible container (e.g., a securable plastic or glass bottle).[5] 2. The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[7] 3. Store the container in a designated satellite accumulation area away from incompatible materials.[7] 4. Arrange for collection by a certified hazardous waste disposal service.[1] |
| Solutions of this compound in Organic Solvents | 1. Collect the solution in a labeled, sealed, and compatible solvent waste container.[5] 2. The label should clearly indicate "Hazardous Waste" and list all chemical constituents, including the solvent.[7] 3. Store the container in a designated satellite accumulation area.[7] 4. Contact your institution's Environmental Health and Safety (EHS) office for pickup.[7] |
| Contaminated Labware (e.g., gloves, pipette tips, weighing paper) | 1. Collect all contaminated solid waste in a dedicated, labeled, and sealable container.[6] 2. The container should be clearly marked as "Hazardous Waste" with the chemical name.[7] 3. Dispose of the container as solid hazardous waste through your institution's hazardous waste management program.[5] |
| Empty Containers | 1. A container that held this compound must be decontaminated before being disposed of as non-hazardous waste.[5] 2. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[5][8] 3. Collect the rinsate as hazardous liquid waste and dispose of it accordingly.[5][8] 4. After triple rinsing and defacing the original label, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5][8] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Notify : Alert others in the immediate area and evacuate if necessary.
-
Containment : For liquid spills, use an inert absorbent material like Chemizorb®, sand, or vermiculite to contain the spill.[1] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[7]
-
Collection : Place the absorbed or collected material into a labeled hazardous waste container.[1][7]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uwm.edu [uwm.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of (2,4,5-Trimethoxyphenyl)methanol. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes skin irritation and serious eye irritation. It is also harmful to aquatic life.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1]
-
Skin Protection: A lab coat or chemical-resistant suit should be worn.[2] Appropriate, chemical-resistant gloves must be worn to prevent skin contact.[1]
-
Respiratory Protection: While generally not required under normal use conditions with adequate ventilation, a NIOSH-approved respirator should be used if vapors or mists are generated.[3]
Glove Selection:
The selection of glove material is critical due to the skin irritation hazard. While specific breakthrough data for this compound is not available, data for a related solvent, Methanol, provides guidance on material suitability. Breakthrough time is the time it takes for the chemical to permeate the glove material.[4]
| Glove Material | Breakthrough Time (minutes) for Methanol | Degradation Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Recommended |
| Neoprene | 30 - 60 | Excellent | Suitable for short-term use |
| Nitrile | < 10 | Not Rated | Not Recommended for direct handling |
| Natural Rubber | < 10 | Poor | Not Recommended |
Data sourced from Ansell Chemical Resistance Guide for Methanol. Degradation is the physical change in the glove material upon chemical contact.[4][5]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
PPE Donning: Before handling the chemical, don all required PPE as specified above. Inspect gloves for any signs of damage before use.[8]
-
Spill Kit: Ensure a chemical spill kit is readily accessible. The kit should contain absorbent materials suitable for combustible liquids.
Handling:
-
Container Inspection: Visually inspect the chemical container for any damage or leaks before opening.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use a funnel for transfers between containers.[7]
-
Heating: Keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources as it is a combustible liquid.[1]
-
Immediate Cleanup: Clean up any small drips or spills immediately with a suitable absorbent material.
Post-Handling:
-
Container Sealing: Securely close the container immediately after use.
-
Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
-
Spill:
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[1][9]
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and PPE, in a clearly labeled, compatible, and sealed container.[9] The container should be labeled with the words "Hazardous Waste" and the chemical name.[9]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[5][9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][10] All waste disposal must adhere to national and local regulations.[1]
Logical Flow for Emergency and Disposal
Caption: Decision-making and procedural flow for emergencies and subsequent waste disposal.
References
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. research.usu.edu [research.usu.edu]
- 6. coleparmer.com [coleparmer.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
